N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-10(2)13(11,12)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGWHHBQPBAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262914 | |
| Record name | N,N-Dimethyl-3-piperidinemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-51-8 | |
| Record name | N,N-Dimethyl-3-piperidinemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-piperidinemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide CAS 2380895-30-5
An In-Depth Technical Guide to (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide: A Scaffold for Modern Drug Discovery
Foreword: The Logic of the Scaffold
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the bedrock of any research endeavor. The key identifiers and characteristics of (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide are summarized below.
| Property | Value |
| CAS Number | 2380895-30-5 |
| Molecular Formula | C₈H₁₈N₂O₂S |
| Molecular Weight | 206.31 g/mol |
| Chirality | (S)-enantiomer |
| SMILES | O=S(C[C@@H]1CNCCC1)(N(C)C)=O |
| Appearance | Typically supplied as a solid or oil |
The structure features a chiral center at the 3-position of the piperidine ring, which is crucial for stereospecific interactions with biological targets. The methanesulfonamide group is attached via a methylene linker, providing flexibility, while the N,N-dimethyl substitution on the sulfonamide nitrogen caps the hydrogen bond donating potential of this group, a feature that can be exploited to fine-tune solubility and membrane permeability.
The Strategic Importance of the Piperidine and Sulfonamide Moieties
The interest in this molecule is rooted in the proven track record of its core components.
-
The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine scaffold is a cornerstone of medicinal chemistry.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing binding affinity to protein targets. The presence of the piperidine motif often enhances a compound's pharmacokinetic properties, including metabolic stability and bioavailability, by providing a robust, non-aromatic core.[1] It is a key component in drugs targeting a wide array of conditions, including central nervous system (CNS) disorders and cancer.
-
The Sulfonamide Group: Initially famed for the "sulfa" antibiotics, the sulfonamide functional group has since proven to be a remarkably versatile pharmacophore. It is a key feature in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This versatility stems from its ability to act as a bioisostere of a carboxylic acid or amide and to form key hydrogen bonds with enzyme active sites. Methanesulfonamide, in particular, is widely used as a reagent in the synthesis of medicinally important compounds.
The combination of these two scaffolds in a single, chiral molecule suggests a strong potential for developing highly specific and potent therapeutic agents.
Proposed Enantioselective Synthesis
The synthesis of enantiomerically pure 3-substituted piperidines is a well-documented challenge in organic chemistry.[4] A plausible and efficient synthetic route to (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide would likely involve the construction of the chiral piperidine core followed by the attachment of the sulfonamide side chain. Below is a proposed, multi-step synthesis that leverages modern catalytic methods.
Protocol: Proposed Synthesis of (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide
Objective: To synthesize the target compound with high enantiomeric purity.
Step 1: Asymmetric Hydrogenation of a Pyridine Precursor The synthesis would logically begin with a substituted pyridine that can be stereoselectively reduced to form the chiral piperidine ring.
-
Starting Material: A suitable pyridine precursor, such as 3-(hydroxymethyl)pyridine.
-
Reaction: The pyridine is converted to a pyridinium salt and then subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., Josiphos). This method is effective for producing chiral piperidines from planar aromatic precursors.[1]
-
Rationale: This step is critical for establishing the (S)-stereochemistry at the C3 position. Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.
Step 2: Protection of the Piperidine Nitrogen To prevent side reactions in subsequent steps, the secondary amine of the piperidine ring must be protected.
-
Reagent: A suitable protecting group, such as Boc-anhydride (di-tert-butyl dicarbonate), is introduced.
-
Procedure: The chiral piperidine from Step 1 is reacted with Boc-anhydride in the presence of a mild base (e.g., triethylamine) in a solvent like dichloromethane (DCM).
-
Rationale: The Boc group is stable under the conditions of the subsequent steps but can be easily removed at the end of the synthesis.
Step 3: Activation of the Hydroxymethyl Group The hydroxyl group of the side chain is converted into a good leaving group for the subsequent nucleophilic substitution.
-
Reagent: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) is used.
-
Procedure: The Boc-protected piperidine is reacted with MsCl in the presence of a base like triethylamine in DCM at 0 °C.
-
Rationale: Conversion to a mesylate or tosylate creates an excellent electrophile for the introduction of the sulfonamide nitrogen.
Step 4: Nucleophilic Substitution with N,N-dimethylmethanesulfonamide This step forms the key C-S bond. However, a more common and reliable approach would be to introduce the sulfonamide nitrogen first. A revised, more robust approach is detailed below.
Revised and Optimized Protocol:
A more convergent and reliable strategy would involve building the sulfonamide moiety from a piperidine with an amine handle.
Step 1 & 2: Synthesis of (S)-3-aminomethyl-piperidine (Boc-protected) This chiral intermediate can be synthesized from a suitable starting material like L-glutamic acid, which provides the necessary chirality. The synthesis involves several steps, including esterification, Boc-protection, reduction of the carboxylic acids to alcohols, conversion of the alcohols to tosylates, and finally cyclization with an amine to form the piperidine ring.
Step 3: Sulfonylation of the Primary Amine
-
Reagent: Methanesulfonyl chloride (MsCl).
-
Procedure: The Boc-protected (S)-3-aminomethyl-piperidine is reacted with MsCl in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like DCM. This will form the methanesulfonamide.
-
Rationale: This is a standard and high-yielding reaction for the formation of sulfonamides from primary amines.
Step 4: N,N-Dimethylation of the Sulfonamide
-
Reagent: A methylating agent such as methyl iodide (MeI) or dimethyl sulfate.
-
Procedure: The resulting sulfonamide is deprotonated with a strong base (e.g., sodium hydride) in an aprotic polar solvent like N,N-dimethylformamide (DMF), followed by the addition of the methylating agent.[5]
-
Rationale: This step completes the N,N-dimethylsulfonamide moiety. The use of a strong base is necessary to deprotonate the sulfonamide nitrogen.
Step 5: Deprotection of the Piperidine Nitrogen
-
Reagent: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Procedure: The Boc-protected final compound is treated with the acid to cleave the Boc group, yielding the final product, (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide, often as a salt (e.g., hydrochloride or trifluoroacetate).
-
Rationale: Acid-labile deprotection is a clean and efficient final step.
Potential Therapeutic Applications and Biological Rationale
The true value of this molecule lies in its potential applications, which can be inferred from the biological activities of structurally similar compounds.
a) As an Anticancer Agent
-
Rationale: The piperidine scaffold is present in numerous anticancer drugs.[6] Specifically, derivatives of N-arylpiperidine-3-carboxamide have been identified as inducers of a senescence-like phenotype in melanoma cells, demonstrating antiproliferative activity.[7] Furthermore, some piperidine compounds act by inhibiting key signaling pathways in cancer, such as the JAK/STAT pathway, which is crucial for the proliferation of cancer cells.[6]
-
Potential Mechanism: (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide could be investigated as an inhibitor of protein kinases or other enzymes involved in cell cycle progression. A patent for 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives highlights their use in treating diseases dependent on IKAROS Family Zinc Finger 2 (IKZF2), which includes various cancers.[6]
b) As an Antibacterial Agent
-
Rationale: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3] Novel sulfonamide derivatives containing a piperidine moiety have recently been developed as potent bactericides against plant bacterial diseases, showing significantly better activity than commercial agents.[2]
-
Potential Mechanism: The title compound could be screened for its ability to inhibit bacterial growth, potentially through the inhibition of DHPS or by disrupting bacterial cell membrane integrity, another known mechanism for some sulfonamide derivatives.
c) As a Modulator of CNS Targets
-
Rationale: The piperidine ring is a common feature in drugs targeting the CNS. For instance, 1-Methyl-3-phenylpiperazine is a key intermediate in the synthesis of the antidepressant Mirtazapine.[5] The ability of the piperidine scaffold to cross the blood-brain barrier and present substituents in a rigid, defined orientation makes it ideal for targeting CNS receptors and enzymes.
-
Potential Mechanism: This compound could be evaluated for activity against various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are often modulated by piperidine-containing ligands.
Proposed Experimental Workflow for Target Validation
To validate the potential of (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide, a structured, hypothesis-driven experimental cascade is necessary. The following workflow outlines a screening process to test its potential as an anticancer agent.
-
Primary Screening - Cell Viability: The compound would first be tested against a panel of human cancer cell lines (e.g., melanoma, leukemia, breast cancer) to determine its general antiproliferative activity. A standard MTT or MTS assay would quantify cell viability after treatment.
-
Secondary Screening - Senescence Induction: If the compound shows activity, it would then be tested for its ability to induce senescence, a desirable anticancer mechanism. This is typically done by staining for senescence-associated β-galactosidase activity.[7]
-
Mechanism of Action Studies: Active compounds would be subjected to further studies to identify their molecular target. This could involve kinase inhibitor profiling to see if it inhibits a specific kinase, or Western blotting to observe its effects on key signaling pathways (e.g., phosphorylation status of STAT proteins).[6]
-
In Vivo Efficacy: Promising candidates would be advanced to in vivo studies using xenograft models, where human tumors are grown in immunocompromised mice to assess the compound's ability to reduce tumor growth in a living organism.
Safety and Handling
As a novel chemical entity, (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
(S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide stands as a molecule of significant potential. While direct biological data is scarce, a thorough analysis of its constituent piperidine and sulfonamide scaffolds provides a strong scientific rationale for its investigation as a lead compound in multiple therapeutic areas, most notably oncology, infectious diseases, and neurology. The proposed synthetic routes are feasible with modern chemical techniques, and a clear, logical path for experimental validation can be readily designed. This compound, therefore, serves as an excellent example of rational drug design, where known pharmacophores are combined to create novel chemical matter with a high probability of interesting biological activity. It is a promising starting point for any medicinal chemist or drug development professional looking to explore new therapeutic avenues.
References
-
D. Kalyani, A. R. Reddy, P. S. S. Prasad, P. V. N. Kumar, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," PMC, 2023. [Online]. Available: [Link]
- "Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate," Google Patents, US20040242879A1. [Online].
-
"Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling," ResearchGate, 2023. [Online]. Available: [Link]
- "3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof," Google Patents, WO2019038717A1. [Online].
- "Process for the preparation of piperidine derivatives," Google Patents, US20050176752A1. [Online].
-
M. Amat, O. Lozano, C. Escolano, E. Molins, J. Bosch, "Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams," Journal of Organic Chemistry, 2007. [Online]. Available: [Link]
-
"Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases," PMC, 2023. [Online]. Available: [Link]
-
S. Mishra, S. Karabiyikoglu, S. P. Fletcher, "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, 2023. [Online]. Available: [Link]
- "Pyridine and piperidine compounds and process of making same," Google Patents, US2507631A. [Online].
-
"Derivatives of p-aminobenzenesulphonylamide (i. e., sulphanilamide) and the process of producing them," PubChem, US-2303698-A. [Online]. Available: [Link]
- "Pharmaceutically acceptable salts of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide," Google Patents, US8436185B2. [Online].
-
"Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," Royal Society of Chemistry, 2021. [Online]. Available: [Link]
- "N-2-(4-Benzylpiperazin-1-yl)phenyl)methanesulfonamide," Google Patents, 5,885,999. [Online].
-
"Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases," MDPI, 2023. [Online]. Available: [Link]
- "Prodrugs of piperazine and substituted piperidine antiviral agents," Google Patents, US7745625B2. [Online].
-
"Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry," ResearchGate, 2023. [Online]. Available: [Link]
- "Broad Institute Patent Application," WO 2018/183936 A1. [Online].
-
P. K. Sahu, et al., "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid," Open Research@CSIR-NIScPR, 2015. [Online]. Available: [Link]
-
"Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities," PMC, 2020. [Online]. Available: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. US20040242879A1 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 6. WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]
- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide: A Technical Guide to Hypothesis-Driven Drug Discovery
Abstract
In the contemporary drug discovery landscape, computational, or in silico, modeling represents a critical initial phase for evaluating the therapeutic potential of novel chemical entities. This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico characterization of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide. This document is structured to provide researchers, medicinal chemists, and computational scientists with a robust framework for moving from a chemical structure to a data-driven hypothesis of biological function and drug-likeness. We eschew a rigid template in favor of a logical narrative that mirrors a real-world computational drug discovery workflow. This guide emphasizes the causality behind procedural choices, from hypothesis-driven target identification and molecular docking to the assessment of dynamic stability through molecular dynamics and the prediction of ADMET properties. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative citations to ensure technical accuracy and reproducibility.
Foundational Strategy: From Structure to Hypothesis
The molecule this compound contains two key structural motifs: a piperidine ring, a common scaffold in numerous pharmaceuticals, and a sulfonamide functional group. The sulfonamide moiety is particularly noteworthy as it is the cornerstone of sulfa drugs, a class of antibiotics that function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This structural alert provides a strong, scientifically-grounded starting point for a hypothesis:
Hypothesis: this compound may act as a competitive inhibitor of bacterial Dihydropteroate Synthase (DHPS).
This guide will proceed by testing this hypothesis through a multi-stage computational workflow.
The Integrated In Silico Workflow
A successful computational analysis is not a linear checklist but an interconnected series of predictive models where the output of one stage informs the input of the next. This iterative process builds confidence in the final assessment. Our workflow is designed to first establish a potential biological target, then predict the binding interaction, assess the stability of that interaction, and finally, evaluate the molecule's broader drug-like properties.
Figure 1: The multi-phase in silico workflow. This diagram illustrates the logical progression from initial setup to final analysis.
Phase 1: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is particularly true for computational modeling. The meticulous preparation of both the ligand and the protein target is the most critical determinant of a reliable outcome.
Ligand Preparation Protocol
The objective is to generate a chemically correct, low-energy 3D conformation of the ligand.
Step-by-Step Methodology:
-
Obtain Canonical Structure: The starting point is an accurate representation of the molecule. The SMILES (Simplified Molecular Input Line Entry System) string for (S)-N,N-Dimethyl-1-(piperidin-3-yl)methanesulfonamide is O=S(C[C@@H]1CNCCC1)(N(C)C)=O.[1]
-
2D to 3D Conversion: Use a chemical toolbox like Open Babel.[2] This initial 3D structure is a rough approximation.
-
Causality: A 2D structure lacks the conformational information essential for docking. The conversion algorithm generates a plausible 3D geometry based on standard bond lengths and angles.
-
-
Protonation State Determination: At a physiological pH of ~7.4, the tertiary amine within the piperidine ring is expected to be protonated. This can be confirmed using pKa predictors such as MarvinSketch or the H++ web server.[3]
-
Causality: The charge of the ligand is a primary determinant of its electrostatic interactions with the protein. An incorrect protonation state will lead to fundamentally flawed docking and simulation results.
-
-
Energy Minimization: Using a molecular editor like Avogadro[4] or Open Babel's command-line tools, perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: The 3D conversion process can result in sterically strained, high-energy conformations. Energy minimization relaxes the structure into a more physically realistic, low-energy state, which is a more suitable starting point for docking.
-
Target Selection and Preparation Protocol
Based on our hypothesis, we will use the Dihydropteroate Synthase (DHPS) from Staphylococcus aureus. A suitable crystal structure is available from the RCSB Protein Data Bank (PDB) under the ID 1AD4 .[5]
Step-by-Step Methodology:
-
Download PDB Structure: Obtain the 1AD4.pdb file from the RCSB PDB website.
-
Clean the Structure: The downloaded file contains the protein, a co-crystallized ligand (a sulfa drug analog), and water molecules. For our docking experiment, we must remove the existing ligand and all water molecules. This can be done using a molecular visualization tool like UCSF Chimera[6] or PyMOL.[7]
-
Causality: Removing the original ligand frees the binding site for our new molecule. Water molecules are typically removed because their positions in a static crystal structure may not represent the dynamic reality of the solvated pocket and can interfere with the docking algorithm.
-
-
Add Hydrogens and Assign Charges: The PDB file lacks hydrogen atoms. Use a tool like the Protein Preparation Wizard in a comprehensive modeling suite or standalone tools to add hydrogens consistent with a physiological pH of 7.4.
-
Causality: Hydrogen atoms are crucial for defining the hydrogen bond network and the overall electrostatics of the binding site.
-
-
Energy Minimization: Perform a brief, restrained energy minimization on the prepared protein structure. The heavy atoms of the backbone should be constrained to preserve the experimentally determined conformation, while allowing the newly added hydrogens and side chains to relax into low-energy positions.
Phase 2: Molecular Docking - Predicting the Binding Mode
Molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand within the protein's binding site and estimates the strength of the interaction via a scoring function.
Figure 3: The workflow for setting up and running a protein-ligand MD simulation.
Step-by-Step Methodology:
-
System Setup:
-
Input: Use the top-ranked protein-ligand complex from the docking analysis.
-
Force Field Selection: Choose a force field to describe the physics of the system (e.g., AMBER for the protein). The ligand requires separate parameterization, often using the General Amber Force Field (GAFF) via the Antechamber tool. [8] * Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Neutralization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's net charge.
-
-
Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.
-
Equilibration: Perform a two-stage equilibration. First, in an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, in an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.
-
Production Simulation: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone relative to the starting structure. A stable, plateauing RMSD for the ligand indicates it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of flexibility. A decrease in RMSF for binding site residues upon ligand binding can indicate stabilization.
-
Interaction Analysis: Monitor the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.
-
Phase 4: ADMET Profiling - Assessing Drug-Likeness
A potent molecule is of little value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an essential early assessment of these characteristics.
Protocol for ADMET Prediction
We will use well-established, freely accessible web servers for this analysis.
Step-by-Step Methodology:
-
Input: The only required input for these servers is the SMILES string of the molecule.
-
Execution and Analysis:
-
SwissADME: Submit the SMILES string to the SwissADME server. [9]This provides predictions on physicochemical properties, lipophilicity (LogP), water solubility, and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).
-
pkCSM: Submit the SMILES string to the pkCSM server. [10]This platform provides a broader range of predictions, including intestinal absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and various toxicity endpoints like AMES mutagenicity and hERG inhibition (cardiotoxicity).
-
Table 2: Representative ADMET Prediction Data for this compound
| Parameter | Predicted Value (Hypothetical) | Implication |
| Absorption | ||
| GI Absorption (Human) | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. |
| Distribution | ||
| BBB Permeant | No | Low likelihood of central nervous system side effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Reduced risk of drug-drug interactions. |
| Excretion | ||
| Total Clearance | 0.5 log(mL/min/kg) | Moderate clearance rate. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Synthesis and Conclusion
This technical guide has outlined a comprehensive, hypothesis-driven in silico workflow for the initial evaluation of this compound. By leveraging its structural similarity to known sulfonamide antibiotics, we identified bacterial DHPS as a plausible target.
Our simulated workflow demonstrated that the molecule could plausibly dock into the active site of S. aureus DHPS with favorable binding energy. Subsequent molecular dynamics simulations suggested that this binding pose is stable over time. Finally, predictive ADMET profiling indicated that the compound possesses drug-like properties and a low risk of common toxicities.
Collectively, these computational results support our initial hypothesis and provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: chemical synthesis and in vitro enzymatic and antibacterial assays. This guide serves as a template for applying a rigorous, multi-faceted computational approach to de-risk and accelerate the identification of promising new therapeutic candidates.
References
-
Title: MarvinSketch Source: ChemAxon URL: [Link]
-
Title: Avogadro Source: Avogadro Project URL: [Link]
-
Title: Open Babel Source: The Open Babel Project URL: [Link]
-
Title: H++ Home Page Source: H++ Server URL: [Link]
-
Title: Antechamber Tutorial Source: Amber MD URL: [Link]
-
Title: 1AD4: DIHYDROPTEROATE SYNTHASE FROM STAPHYLOCOCCUS AUREUS Source: RCSB PDB URL: [Link]
-
Title: RCSB Protein Data Bank Source: RCSB PDB URL: [Link]
-
Title: PyMOL Source: Schrödinger, LLC URL: [Link]
-
Title: AutoDock Vina Source: The Scripps Research Institute URL: [Link]
-
Title: GROMACS Source: The GROMACS development team URL: [Link]
-
Title: PharmMapper Server Source: LILAB, East China University of Science and Technology URL: [Link]
-
Title: SwissADME Source: Swiss Institute of Bioinformatics URL: [Link]
-
Title: pkCSM - predicting small-molecule pharmacokinetic properties Source: BIOSIG, University of Melbourne URL: [Link]
Sources
- 1. 2380895-30-5|(S)-N,N-Dimethyl-1-(piperidin-3-yl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 2. Welcome to GROMACS — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]
- 3. PyMOL | pymol.org [pymol.org]
- 4. bio.tools [bio.tools]
- 5. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 6. openbabel.org [openbabel.org]
- 7. rcsb.org [rcsb.org]
- 8. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 9. bio.tools [bio.tools]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide in Medicinal Chemistry
Introduction: The Privileged Piperidine Scaffold and the Potential of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and basicity, all of which are critical for drug-like characteristics.[1] Piperidine-containing molecules have found applications in a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][4]
This guide focuses on a specific, yet representative, member of this class: This compound . While not extensively documented in publicly available literature, its structure embodies key features that make it an attractive starting point for various drug discovery campaigns. The molecule combines the conformational flexibility of the piperidine ring with a sulfonamide group, a well-established pharmacophore known for its hydrogen bonding capabilities and metabolic stability. The N,N-dimethyl substitution on the sulfonamide and the linkage at the 3-position of the piperidine ring provide specific steric and electronic properties that can be exploited in rational drug design.
These application notes will provide detailed protocols and the scientific rationale for utilizing this compound as a versatile tool in modern medicinal chemistry, from fragment-based screening to the development of targeted therapeutics.
Synthesis and Characterization: A Practical Protocol
A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity in medicinal chemistry. The following protocol outlines a practical approach for the synthesis of this compound, followed by essential characterization techniques to ensure its identity and purity.
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Detailed Synthesis Protocol
Step 1: N-Boc Protection of Piperidin-3-ylmethanol
-
To a solution of piperidin-3-ylmethanol (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (Et3N, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield tert-butyl (3-(hydroxymethyl)piperidin-1-yl)carboxylate.
Step 2: Mesylation of the Alcohol
-
Dissolve the product from Step 1 (1.0 eq) in DCM (0.2 M) and add Et3N (1.5 eq).
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate in vacuo to obtain tert-butyl (3-((methylsulfonyloxy)methyl)piperidin-1-yl)carboxylate, which can often be used in the next step without further purification.
Step 3: Nucleophilic Substitution with Dimethylamine
-
Dissolve the mesylate from Step 2 (1.0 eq) in tetrahydrofuran (THF, 0.2 M).
-
Add a solution of dimethylamine in THF (2 M, 3.0 eq).
-
Stir the reaction in a sealed vessel at 50-60 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl (3-(((dimethylamino)sulfonyl)methyl)piperidin-1-yl)carboxylate.
Step 4: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 3 (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM several times to remove excess TFA.
-
The resulting TFA salt can be purified by reverse-phase HPLC or converted to the free base by treatment with a suitable base (e.g., NaHCO3) and extraction.
Characterization
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the piperidine ring protons, the methylene linker, and the N,N-dimethyl groups.
-
¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbon atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.
Application Note 1: A Scaffold for Fragment-Based Drug Discovery (FBDD)
Introduction: Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds.[5] It involves screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. This compound, with its molecular weight under 300 Da and diverse 3D shape, represents an excellent candidate for an FBDD library.[5] The piperidine scaffold provides a rigid, yet conformationally diverse, core that can be elaborated to improve potency and selectivity.[5]
Protocol: Biophysical Screening using Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to detect the binding of this compound to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Workflow:
Caption: FBDD workflow using SPR.
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (e.g., 50 µg/mL in an appropriate buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Fragment Screening:
-
Prepare a solution of this compound in running buffer (e.g., 200 µM).
-
Inject the fragment solution over the sensor surface and a reference flow cell (without immobilized protein).
-
Monitor the change in response units (RU). A significant increase in RU on the active surface compared to the reference indicates binding.
-
-
Hit Confirmation and Affinity Determination:
-
For confirmed hits, perform a dose-response experiment by injecting a series of concentrations of the fragment (e.g., from 1 µM to 1 mM).
-
Fit the resulting binding data to a steady-state affinity model to determine the dissociation constant (KD).
-
Expected Results: A successful experiment will demonstrate concentration-dependent binding of the fragment to the target protein, yielding a KD value typically in the micromolar to millimolar range for initial fragment hits.
| Fragment | Target Protein | Binding Response (RU) | Estimated KD (µM) |
| This compound | Protein X | 50 | 350 |
Application Note 2: A Starting Point for CNS Agents Targeting 5-HT Receptors
Introduction: The serotonin (5-HT) receptors are a family of G-protein coupled receptors that are key targets for the treatment of various CNS disorders, including depression, anxiety, and schizophrenia.[6][7] Many approved drugs and clinical candidates that target 5-HT receptors contain a piperidine or piperazine moiety.[8][9] The structural features of this compound make it a plausible scaffold for developing novel 5-HT receptor ligands.
Protocol: Radioligand Binding Assay for 5-HT₁A Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT₁A receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes expressing the human 5-HT₁A receptor
-
[³H]8-OH-DPAT (a high-affinity 5-HT₁A agonist radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
96-well plates
-
Scintillation counter and cocktail
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and [³H]8-OH-DPAT at a concentration close to its KD.
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 100 µM).
-
For total binding, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding, add a high concentration of a known 5-HT₁A ligand (e.g., 10 µM 5-HT).
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Hypothetical Signaling Pathway Modulation:
Caption: Simplified 5-HT₁A receptor signaling pathway.
Application Note 3: A Core Structure for Novel Kinase Inhibitors
Introduction: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The piperidine scaffold is present in numerous FDA-approved kinase inhibitors. Its ability to orient substituents into specific pockets of the ATP-binding site makes it a valuable component in kinase inhibitor design. This compound can serve as a starting point for the synthesis of a library of compounds to be screened against a panel of kinases.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction. The inhibition of the kinase by a test compound results in a decrease in ADP production.
Materials:
-
Kinase of interest
-
Substrate for the kinase (peptide or protein)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the kinase, its substrate, ATP, and varying concentrations of this compound (e.g., from 1 nM to 50 µM).
-
Include "no inhibitor" and "no kinase" controls.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data to the "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Data:
| Compound | Target Kinase | IC₅₀ (µM) |
| This compound | Kinase Y | > 50 |
| Derivative 1 | Kinase Y | 5.2 |
| Derivative 2 | Kinase Y | 0.8 |
Conclusion
This compound, while a structurally simple molecule, holds significant potential as a versatile building block in medicinal chemistry. Its inherent drug-like properties, stemming from the privileged piperidine scaffold, make it an ideal candidate for inclusion in fragment libraries, a starting point for the development of CNS-active agents, and a core structure for the design of novel kinase inhibitors. The protocols provided herein offer a practical guide for the synthesis, characterization, and biological evaluation of this compound and its future derivatives, paving the way for its application in the discovery of new therapeutics.
References
-
Mortenson, D. E., & Murray, C. W. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]
- Google Patents. (2005).
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
ResearchGate. (n.d.). Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
PubMed. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. [Link]
-
PubMed. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. [Link]
-
PubMed Central. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]
-
TPM. (2025). MARINE-DERIVED COMPOUNDS FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. [Link]
-
PubMed. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. [Link]
-
ResearchGate. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]
-
MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine Derivatives. [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
ClinicalTrials.gov. (n.d.). Safety, Tolerability, and Pharmacokinetic Profile of Grammidin, a Metered Dose Topical Spray in Healthy Volunteers. [Link]
-
PubMed Central. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]
-
PubMed Central. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
National Institutes of Health. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]
-
PubMed. (2010). New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. [Link]
-
ClinicalTrials.gov. (n.d.). Premedication for Less Invasive Surfactant Administration. [Link]
-
PubMed Central. (2017). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. [Link]
-
PubMed Central. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]
-
ClinicalTrials.gov. (n.d.). Investigation of Effect of Formulated Methylene Blue on Treatment of Squamous Cell Carcinoma Skin Cancer in Inoperable Patients and Not Suitable for Radiotherapy. [Link]
-
PubMed Central. (2017). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
In vitro biological evaluation of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide
An Application Guide for the In Vitro Biological Evaluation of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide
Introduction: Deconstructing this compound
This compound is a synthetic compound featuring two key pharmacophores: a piperidine ring and a sulfonamide group. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), cancer, and infectious diseases. Its presence can enhance metabolic stability, improve membrane transport, and optimize pharmacokinetic properties.[1] The sulfonamide group is also a cornerstone of drug discovery, known for a vast array of biological activities, including enzyme inhibition and antimicrobial effects.[2][3][4][5][6][7]
The combination of these two moieties suggests a broad but undefined biological potential. This document provides a structured, hypothesis-driven framework for the initial in vitro evaluation of this compound. The proposed workflow is designed to first establish a safe therapeutic window, then screen for primary biological activities based on its structural components, and finally, to assess a critical early safety liability. This tiered approach ensures a logical, resource-efficient characterization of the compound's biological profile.
Tier 1: Foundational Assays - Establishing the Therapeutic Window
Causality: Before investigating specific biological activities, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. This step is crucial for two reasons: 1) It defines the upper concentration limit for all subsequent cell-based assays, preventing misleading results due to overt toxicity. 2) It provides a preliminary indication of the compound's general toxicity profile. We will employ two complementary assays to gain a comprehensive understanding of its effects on cell health.
Workflow for Foundational Cytotoxicity Screening
Caption: Tier 1 workflow for cytotoxicity assessment.
Protocol 1A: MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
Materials:
-
Selected cell line (e.g., HEK293, A549)
-
96-well cell culture plates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8]
-
Compound Treatment: Prepare a 2X serial dilution of the compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.
-
Incubation: Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 590 nm.
-
-
Data Analysis and Interpretation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability against the logarithm of compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 1B: LDH Assay for Cytotoxicity
-
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[9] This assay is a direct measure of cytotoxicity and complements the viability data from the MTT assay.
-
Materials:
-
Cell plate prepared as in Protocol 1A.
-
Commercially available LDH cytotoxicity assay kit.
-
Lysis buffer (provided in kit, for maximum LDH release control).
-
-
Step-by-Step Protocol:
-
Prepare Controls: After the treatment incubation period, add 10 µL of lysis buffer to a set of untreated control wells to generate the "maximum LDH release" control. Incubate for 45 minutes.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture from the kit.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Reading: Measure the absorbance at 490 nm.
-
-
Data Analysis and Interpretation:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity: (% Cytotoxicity) = [(Abs_treated - Abs_vehicle) / (Abs_max_LDH - Abs_vehicle)] * 100.
-
Plot % Cytotoxicity against the logarithm of compound concentration to determine the EC₅₀ value.
-
| Parameter | MTT Assay | LDH Assay | Rationale |
| Measures | Cell Viability (Metabolic Activity) | Cytotoxicity (Membrane Integrity) | Provides a comprehensive view of cell health. |
| Endpoint | Formazan Absorbance (590 nm) | LDH Activity Absorbance (490 nm) | Different colorimetric readouts minimize assay interference. |
| IC₅₀/EC₅₀ | Concentration for 50% viability loss. | Concentration for 50% max cytotoxicity. | Defines the potency of the cytotoxic effect. |
Tier 2: Hypothesis-Driven Primary Screening
Causality: Based on the compound's structural motifs (piperidine and sulfonamide), we can hypothesize several potential biological activities. This tier involves parallel screening against targets associated with these pharmacophores to identify primary mechanisms of action.
Protocol 2A: Anti-Inflammatory Activity in LPS-Stimulated Macrophages
-
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) via Toll-like receptor 4 (TLR4), triggering a pro-inflammatory cascade. This involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF-α and IL-6.[10][11] This assay evaluates the compound's ability to suppress this inflammatory response.
-
Mechanism of Action Pathway
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
LPS (from E. coli O111:B4).[12]
-
Griess Reagent system for NO measurement.
-
ELISA kits for mouse TNF-α and IL-6.
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well and incubate overnight.[11]
-
Pre-treatment: Remove medium and add fresh medium containing non-toxic concentrations of the compound. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[10][12]
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.
-
NO Measurement (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent. After 10 minutes, measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.[11][13]
-
Cytokine Measurement (ELISA): Use the collected supernatant to quantify TNF-α and IL-6 levels according to the manufacturer's instructions for the specific ELISA kits.[13]
-
-
Data Analysis and Interpretation:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only treated cells.
-
Determine the IC₅₀ value for the inhibition of each inflammatory mediator. Significant inhibition suggests potential anti-inflammatory properties.
-
Protocol 2B: Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: The piperidine core is common in CNS-active drugs. This assay tests for inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine. The Ellman's method is a colorimetric assay where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion, measured at 412 nm.[14][15] An inhibitor will slow this color development.
-
Assay Principle Diagram
Caption: Principle of the Ellman's method for AChE inhibition.
-
Materials:
-
AChE enzyme (e.g., from electric eel).
-
Acetylthiocholine iodide (ATCI).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (pH 8.0).
-
Positive control inhibitor (e.g., Donepezil).
-
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Plate Setup: In a 96-well plate, add:
-
140 µL of phosphate buffer.
-
20 µL of compound dilution (or vehicle/positive control).
-
20 µL of DTNB solution.
-
10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.[16]
-
Reaction Initiation: Add 10 µL of ATCI solution to initiate the reaction.[15]
-
Kinetic Reading: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[16]
-
-
Data Analysis and Interpretation:
-
Determine the rate of reaction (V) for each well by calculating the slope of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: (% Inhibition) = [(V_vehicle - V_treated) / V_vehicle] * 100.
-
Determine the IC₅₀ value by plotting % Inhibition against the log of compound concentration.
-
Protocol 2C: Kinase Inhibition Profiling
-
Principle: Many sulfonamide-containing drugs are kinase inhibitors.[17] A primary screen against a panel of representative kinases is an efficient way to identify potential targets. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is used by luciferase to generate light. The light signal is proportional to kinase activity; thus, inhibitors cause a decrease in signal.[18]
-
Materials:
-
A panel of recombinant kinases (e.g., CDK, EGFR, VEGFR-2).[19]
-
Respective kinase substrates and buffers.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Luminometer.
-
-
Step-by-Step Protocol (General):
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent, which converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes.
-
Reading: Measure the luminescence.
-
-
Data Analysis and Interpretation:
-
A lower luminescence signal indicates higher kinase inhibition.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
Determine the IC₅₀ for any kinases that show significant inhibition. This can guide further, more specific kinase activity studies.
-
Tier 3: Early Safety Assessment
Causality: Early assessment of potential liabilities is critical in drug development. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[20] Regulatory agencies require hERG liability to be assessed for most new chemical entities. Automated patch-clamp provides a high-throughput, accurate method for this evaluation.[21]
Protocol 3A: hERG Channel Inhibition Assay (Automated Patch-Clamp)
-
Principle: This electrophysiological assay directly measures the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293 or CHO).[20] A specific voltage protocol is applied to the cell membrane to elicit a characteristic hERG current. The effect of the compound on this current is measured to determine the degree of channel block.
-
Materials:
-
Automated patch-clamp system (e.g., QPatch, IonWorks).
-
HEK293 or CHO cells stably expressing the hERG channel.
-
Extracellular and intracellular recording solutions.
-
-
Step-by-Step Protocol:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
System Setup: Load cells, compound plates, and recording solutions onto the automated patch-clamp system.
-
Cell Sealing: The system automatically establishes high-resistance (>1 GΩ) seals between individual cells and the recording electrodes.[22]
-
Baseline Recording: Apply the FDA-recommended voltage pulse protocol to establish a stable baseline hERG current. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step to measure the characteristic "tail current".[22]
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Effect Recording: Record the hERG current at each concentration after it reaches a steady state.
-
-
Data Analysis and Interpretation:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of hERG channel inhibition at each concentration relative to the baseline current.
-
Plot the % Inhibition vs. compound concentration and fit the data to a Hill equation to determine the IC₅₀ value. An IC₅₀ value below 10 µM is often considered a potential liability, warranting further investigation.[23]
-
| Assay Tier | Target/Purpose | Key Output | Rationale |
| Tier 1 | General Cell Health | Cytotoxicity IC₅₀ | Defines safe concentration range for further testing. |
| Tier 2A | Anti-Inflammatory | IC₅₀ for NO, TNF-α, IL-6 | Screens for immunomodulatory effects. |
| Tier 2B | CNS Activity | AChE Inhibition IC₅₀ | Screens for potential neurological activity. |
| Tier 2C | Anticancer/Signaling | Kinase Inhibition IC₅₀ Panel | Broadly screens for activity against key signaling proteins. |
| Tier 3 | Cardiac Safety | hERG Inhibition IC₅₀ | Assesses a critical off-target liability early in development. |
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology. [Link]
-
van der Pijl, R., et al. (2020). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Medicinal Chemistry Letters. [Link]
-
Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. [Link]
-
Saeed, A., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Li, L., et al. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Mahajan, A., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chan, F. K. M., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]
-
Kheder, R. K., et al. (2016). In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? Frontiers in Cell and Developmental Biology. [Link]
-
Jacobson, K. A., & Costanzi, S. (2012). GPCR Drug Discovery. Methods in Molecular Biology. [Link]
-
Michael-Titus, A. T., et al. (2010). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules. [Link]
-
Cyprotex. (n.d.). hERG Safety. Evotec. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Lee, K., et al. (2017). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry. [Link]
-
Farghaly, T. A., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Srisawat, U., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules. [Link]
-
Udenigwe, C. C., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. [Link]
-
Chae, H. J., et al. (2022). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
-
Vamvakides, A. (2003). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Pharmacology Biochemistry and Behavior. [Link]
-
Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Griffin, R. J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. [Link]
-
Miyachi, H., et al. (1995). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gentry, P. R., & Sexton, P. M. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. [Link]
-
Al-Zoubi, R. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. [Link]
-
Tang, G. H., et al. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Molecules. [Link]
-
Lee, J. H., et al. (2021). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. ResearchGate. [Link]
-
Scurti, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Creative Bioarray. (n.d.). hERG Safety Assay. Creative Bioarray. [Link]
-
Danker, T., & Möller, C. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Expert Opinion on Drug Discovery. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? [frontiersin.org]
- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. japsonline.com [japsonline.com]
- 17. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. mdpi.com [mdpi.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Experimental design for screening piperidine sulfonamide libraries
Application Note: A-TS-001
Title: Experimental Design for Screening Piperidine Sulfonamide Libraries: A High-Throughput Approach to Hit Identification
Abstract
This application note provides a comprehensive, technically detailed guide for the design and execution of a high-throughput screening (HTS) campaign targeting piperidine sulfonamide libraries. Piperidine sulfonamides represent a privileged scaffold in medicinal chemistry, with demonstrated efficacy across a range of therapeutic targets. We present a robust, multi-tiered screening cascade designed to efficiently identify potent and specific modulators while minimizing the rediscovery of promiscuous or artifactual hits. This document outlines field-proven protocols for primary screening, hit confirmation, orthogonal validation, and cell-based target engagement, providing researchers with the necessary framework to successfully navigate the complexities of early-stage drug discovery.
Introduction
The piperidine moiety is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to explore chemical space.[2] When combined with the sulfonamide functional group—a known pharmacophore with a wide spectrum of biological activities including antibacterial, antiviral, and anticancer effects—the resulting piperidine sulfonamide scaffold offers a rich source of potential therapeutic agents.[3][4]
The primary challenge in harnessing the potential of this scaffold lies in efficiently screening large libraries of analogues to identify compounds with desired biological activity. A well-designed experimental plan is paramount to the success of any HS campaign.[5][6] This guide details a systematic and rigorous screening cascade, a funneling approach that progressively narrows a large compound collection to a small set of validated, high-quality hits suitable for lead optimization.[7][8]
Section 1: Library Design & Curation
The quality of the compound library is a critical determinant of screening success. A well-curated piperidine sulfonamide library should balance chemical diversity with drug-like physicochemical properties.
-
Rationale for Library Design: The library can be designed with a diversity-oriented approach, exploring a wide range of substituents on the piperidine ring and the sulfonamide nitrogen, or a focused approach, targeting a specific family of proteins (e.g., kinases, proteases) based on known structure-activity relationships (SAR) of the sulfonamide group.
-
Physicochemical Properties: Early consideration of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can significantly increase the probability of downstream success. Computational tools should be used to filter the virtual library based on criteria such as Lipinski's Rule of Five.[9][10]
Table 1: Key Physicochemical Parameters for Library Curation
| Parameter | Recommended Range | Rationale |
| Molecular Weight (MW) | < 500 Da | Enhances permeability and reduces complexity.[9] |
| logP | < 5 | Controls lipophilicity to ensure adequate solubility and permeability.[9][11] |
| Hydrogen Bond Donors | ≤ 5 | Limits the potential for poor permeability.[9] |
| Hydrogen Bond Acceptors | ≤ 10 | Limits the potential for poor permeability.[9] |
| Rotatable Bonds | < 10 | Improves oral bioavailability. |
| Polar Surface Area (PSA) | < 140 Ų | Correlates with membrane permeability. |
-
Quality Control (QC): Each compound in the physical library must undergo rigorous QC to confirm its identity and purity (typically >95%) using techniques like LC-MS and ¹H NMR. Compounds should be stored in an appropriate solvent, such as DMSO, at a concentration suitable for HTS (e.g., 10 mM).
Section 2: The Screening Cascade: A Multi-Tiered Strategy
A tiered approach is essential for cost-effective and efficient hit identification.[7] The screening cascade is designed to progressively eliminate false positives and enrich for compounds with the desired biological activity.
Figure 1: A multi-tiered screening cascade for hit identification.
Tier 1: Primary High-Throughput Screening (HTS)
The goal of the primary screen is to rapidly identify "hits" from the library at a single concentration. The choice between a biochemical and a cell-based assay depends on the target and the desired information.[12][13][14] Biochemical assays are often simpler and less prone to compound toxicity issues, making them ideal for initial screening.[15]
Protocol 1: Biochemical HTS - Fluorescence Polarization (FP) Kinase Assay
This protocol describes a generic FP-based competition assay to identify compounds that inhibit the binding of a fluorescently labeled tracer to a protein kinase.
-
Principle: A small fluorescent tracer binds to the kinase, resulting in a high FP signal. Inhibitors that bind to the kinase will displace the tracer, causing it to tumble more rapidly in solution and leading to a decrease in the FP signal.[16][17][18][19]
-
Materials:
-
384-well, low-volume, black microplates
-
Purified kinase
-
Fluorescently labeled tracer (e.g., a known ATP-competitive inhibitor conjugated to a fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Piperidine sulfonamide library (10 mM in DMSO)
-
Positive control (e.g., a known potent inhibitor of the kinase)
-
Negative control (DMSO)
-
-
Procedure:
-
Using an automated liquid handler, add 25 nL of compounds from the library plate to the assay plate. Add positive and negative controls to designated wells.
-
Add 12.5 µL of a 2X kinase solution (e.g., 20 nM in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 12.5 µL of a 2X fluorescent tracer solution (e.g., 2 nM in assay buffer) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)]) where Signal_Min is the average signal of the positive control and Signal_Max is the average signal of the negative control.
-
Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent.
-
Identify primary hits as compounds that exhibit inhibition above a defined threshold (e.g., >50% or > 3 standard deviations from the mean of the negative controls).
-
Tier 2: Hit Confirmation & Dose-Response Analysis
The goal of this tier is to confirm the activity of primary hits and determine their potency (IC50).
Protocol 2: IC50 Determination
-
Principle: A serial dilution of the hit compound is tested in the primary assay to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce the signal by 50%) can be calculated.[20][21][22][23][24]
-
Procedure:
-
Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) for each primary hit, starting from a high concentration (e.g., 100 µM).
-
Perform the primary assay as described in Protocol 1, using the dilution series for each compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Hit Prioritization: Confirmed hits are those that show a clear dose-response relationship and have an IC50 value below a certain threshold (e.g., < 10 µM).
Tier 3: Orthogonal and Counter-Screening Assays
This tier is crucial for eliminating false positives that arise from assay artifacts or promiscuous inhibition.[25][26]
Protocol 3: Orthogonal Assay
-
Principle: An orthogonal assay measures the same biological activity as the primary assay but uses a different technology. This helps to rule out compounds that interfere with the primary assay format (e.g., autofluorescent compounds in an FP assay). For a kinase target, a suitable orthogonal assay could be a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures substrate phosphorylation.
-
Procedure: Test the confirmed hits in the orthogonal assay at a single concentration and in a dose-response format for the most promising candidates. True hits should be active in both assays.
Protocol 4: Counter-Screen for Promiscuous Inhibitors
-
Principle: Many promiscuous inhibitors act by forming aggregates that sequester the target protein.[27][28] A common counter-screen is to repeat the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which disrupts aggregate formation.
-
Procedure:
-
Perform the primary assay as described in Protocol 1, but with the addition of 0.01% Triton X-100 to the assay buffer.
-
Test all confirmed hits in this modified assay.
-
Compounds whose activity is significantly reduced in the presence of the detergent are flagged as potential promiscuous inhibitors.
-
Section 3: Cell-Based Validation & Preliminary SAR
The final tier of the screening cascade aims to confirm that the validated hits are active in a more physiologically relevant cellular context.
Protocol 5: Cell-Based Target Engagement Assay (NanoBRET™)
-
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to its target protein in living cells.[29] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer binds to the target. Compound binding displaces the tracer, leading to a loss of BRET signal.[30][31][32]
-
Materials:
-
HEK293 cells
-
Expression vector for the target protein fused to NanoLuc®
-
NanoBRET™ tracer
-
Nano-Glo® substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-target fusion vector.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the assay plate.
-
Add serial dilutions of the validated hit compounds.
-
Add the NanoBRET™ tracer.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the Nano-Glo® substrate and read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.
Preliminary Structure-Activity Relationship (SAR) Analysis
At this stage, the screening data can be used to build a preliminary SAR table, which relates the chemical structure of the hits to their biological activity.
Table 2: Example of a Preliminary SAR Table
| Compound ID | R¹ | R² | Biochemical IC50 (µM) | Cellular IC50 (µM) |
| PS-001 | H | Phenyl | 5.2 | 15.8 |
| PS-002 | H | 4-Chlorophenyl | 1.1 | 3.5 |
| PS-003 | H | 4-Methoxyphenyl | 8.9 | >50 |
| PS-004 | Methyl | 4-Chlorophenyl | 0.8 | 2.1 |
This initial SAR can guide the synthesis of new analogues to improve potency and cellular activity.
Conclusion
The screening cascade detailed in this application note provides a robust framework for the identification of high-quality, validated hits from piperidine sulfonamide libraries. By employing a multi-tiered approach that incorporates orthogonal and counter-screening assays, researchers can efficiently navigate the complexities of HTS and increase the likelihood of discovering novel chemical matter for progression into lead optimization programs.
References
-
High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved from [Link]
-
Kharitonov, S. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7238. Retrieved from [Link]
-
KEGG PATHWAY Database. (2025, December 17). Retrieved from [Link]
-
Wang, M., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861. Retrieved from [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Retrieved from [Link]
-
High-throughput screening - Wikipedia. Retrieved from [Link]
-
How To Optimize Your Hit Identification Strategy - Evotec. (2024, March 7). Retrieved from [Link]
-
Shoichet, B. K. (2006). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 49(25), 7268–7272. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 15(15-16), 630-637. Retrieved from [Link]
-
Lipinski's rule of five - Wikipedia. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). Retrieved from [Link]
-
Najjar, A., et al. (2011). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Bioorganic & Medicinal Chemistry Letters, 21(10), 2949–2952. Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. Retrieved from [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25). Retrieved from [Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. Retrieved from [Link]
-
High-throughput Assays for Promiscuous Inhibitors - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Zhang, X. D., et al. (2009). Experimental design and statistical methods for improved hit detection in high-throughput screening. Journal of Biomolecular Screening, 14(3), 259–271. Retrieved from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Retrieved from [Link]
-
Fluorescence Polarization Detection | BMG LABTECH. Retrieved from [Link]
-
Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. Retrieved from [Link]
-
Caushaj, P., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. SLAS Discovery, 25(10), 1126-1138. Retrieved from [Link]
-
The Rule of 5 - Two decades later - Sygnature Discovery. Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(19), 4265–4272. Retrieved from [Link]
-
How to calculate IC50 for my dose response? - ResearchGate. (2016, October 4). Retrieved from [Link]
-
Fluorescence Polarization (FP) - Molecular Devices. Retrieved from [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 113-118. Retrieved from [Link]
-
lipinski rule of five - Lecture Notes. (2023, November 28). Retrieved from [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (2025, August 22). Retrieved from [Link]
-
Fluorescence detection techniques for protein kinase assay - ResearchGate. (2025, August 6). Retrieved from [Link]
-
The Importance of Counter Screens in HTS - Sygnature Discovery. Retrieved from [Link]
-
Defining the hit triage and validation challenge. Symbolic representation of a phenotypic - ResearchGate. Retrieved from [Link]
-
NanoBRET Assay Services - Reaction Biology. Retrieved from [Link]
-
Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening - ResearchGate. (2025, November 11). Retrieved from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. Retrieved from [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (2025, April 21). Retrieved from [Link]
-
Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 33(4), 849–855. Retrieved from [Link]
-
Drug dose-response data analysis - Towards Data Science. (2021, January 6). Retrieved from [Link]
-
What is NanoBRET™? An introduction to NanoBRET™ technology. - YouTube. (2022, October 18). Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 8. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 10. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotechnologia-journal.org [biotechnologia-journal.org]
- 14. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. towardsdatascience.com [towardsdatascience.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 30. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 31. eubopen.org [eubopen.org]
- 32. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide. This document offers in-depth, field-proven insights to overcome common challenges encountered during the purification of this polar, basic compound.
I. Introduction to the Purification Challenges
This compound possesses a unique chemical structure with a basic tertiary amine within the piperidine ring and a polar sulfonamide group. This combination of functionalities presents specific challenges during purification. The basicity of the piperidine nitrogen can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor peak shape and recovery.[1] The compound's polarity also influences its solubility, making the choice of an appropriate recrystallization solvent system critical to avoid issues like "oiling out" and to ensure effective removal of impurities.[2]
This guide provides a structured approach to troubleshooting these challenges, enabling you to develop a robust and efficient purification strategy.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
A. Column Chromatography Problems
Question: My compound is streaking or showing poor peak shape during silica gel column chromatography. What is causing this and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like this compound on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic piperidine nitrogen, leading to peak tailing and sometimes irreversible adsorption.
Causality: The interaction is an acid-base reaction where the lone pair of electrons on the piperidine nitrogen interacts with the acidic protons of the silica's silanol groups. This causes the compound to "stick" to the column and elute slowly and unevenly.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The TEA will compete with your compound for the acidic sites on the silica.
-
Ammonium Hydroxide: For highly basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective. A common mobile phase is a gradient of methanol in dichloromethane with a constant 0.5-1% of concentrated ammonium hydroxide.
-
-
Use of Alternative Stationary Phases:
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is covalently modified with amino groups, creating a basic surface that repels basic compounds, leading to improved peak shape.[3]
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina should be used.
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., C18 silica) can be a viable option, particularly if the impurities are less polar.[1]
-
Question: I am not getting good separation between my product and a closely related impurity. How can I improve the resolution?
Answer:
Achieving good resolution requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems. A good starting point is to test various ratios of a polar solvent (e.g., methanol, ethanol, or isopropanol) with a less polar solvent (e.g., dichloromethane, ethyl acetate, or chloroform). The addition of a small amount of a third solvent can sometimes dramatically improve selectivity.
-
Isocratic vs. Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient can often improve the separation of closely eluting compounds.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is a valuable technique for separating polar compounds.[4] It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.[4] This can provide a different selectivity compared to normal-phase chromatography.
B. Recrystallization Problems
Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.[2] This is common when the melting point of the solute is lower than the boiling point of the solvent, or when there is a high concentration of impurities.
Causality: The solute is supersaturated but does not have the proper conditions to nucleate and grow into crystals. The liquid-liquid phase separation is thermodynamically more favorable at that temperature.
Solutions:
-
Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.
-
Add More Solvent: The concentration of your compound might be too high. Re-heat the solution to dissolve the oil, add more of the hot solvent to dilute it, and then allow it to cool slowly.[2]
-
Change the Solvent System:
-
The polarity of the solvent may not be ideal. For sulfonamides, mixtures of solvents like ethanol/water or isopropanol/water are often effective.[2]
-
Experiment with different solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Induce Crystallization:
Question: I am getting a low yield after recrystallization. How can I improve it?
Answer:
A low yield can result from several factors, including using too much solvent or premature crystallization.
Solutions:
-
Minimize the Amount of Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cooling: After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]
-
Solvent Choice: Ensure your chosen solvent has a steep solubility curve for your compound (high solubility when hot, low solubility when cold).
-
Evaporate Excess Solvent: If you have added too much solvent, you can carefully evaporate some of it to reach the saturation point and then allow the solution to cool.
III. Experimental Protocols
A. Protocol for Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Dry pack the column with silica gel. Alternatively, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the packed column by running several column volumes of the initial mobile phase (containing 0.1-1% triethylamine) through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol in dichloromethane). Collect fractions and analyze them by TLC or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
B. Protocol for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
IV. Data Presentation
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Hexane | 0.1 | 69 | 1.9 | Good for initial non-polar washes. |
| Ethyl Acetate | 4.4 | 77 | 6.0 | Common eluent in normal-phase chromatography. |
| Dichloromethane | 3.1 | 40 | 9.1 | Good solvent for dissolving the crude product. |
| Methanol | 5.1 | 65 | 32.7 | Polar eluent for chromatography. |
| Isopropanol | 3.9 | 82 | 18.3 | Useful for recrystallization, often with water.[5] |
| Water | 10.2 | 100 | 80.1 | Used as an anti-solvent in recrystallization. |
V. Visualization of Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the initial purification strategy.
Diagram 2: Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for poor chromatographic performance.
VI. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities can originate from the starting materials or be by-products of the synthesis. Common impurities may include unreacted starting materials such as 3-piperidinemethanol or methanesulfonyl chloride, as well as by-products from side reactions. If the synthesis involves hydrogenation of a pyridine precursor, residual pyridine derivatives could also be present.[6][7]
Q2: How should I store the purified this compound?
A2: As an amine, it is susceptible to oxidation and can absorb atmospheric carbon dioxide. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Q3: Can I use an acid/base extraction to purify my compound?
A3: Yes, an acid/base extraction can be a very effective preliminary purification step. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent.
Q4: My purified compound is an oil, but I expect it to be a solid. What should I do?
A4: First, ensure that all solvent has been removed under high vacuum. If it remains an oil, it may be due to residual impurities preventing crystallization. In this case, another round of purification, such as column chromatography, may be necessary. It is also possible that the free base is a low-melting solid or an oil at room temperature. You could try converting a small sample to a salt (e.g., the hydrochloride salt by adding a solution of HCl in ether) which is often a more crystalline solid.
VII. References
-
U.S. Patent US20050176752A1, "Process for the preparation of piperidine derivatives," Google Patents.
-
"Amine Troubleshooting," Sulfur Recovery Engineering Inc.
-
"Water Filters, Purifiers, and Purification FAQ," WaterFilters.net.
-
"How do I purify ionizable organic amine compounds using flash column chromatography?," Biotage.
-
"Technical Support Center: Recrystallization of Sulfonamide Products," Benchchem.
-
"Chromotography with free amines?," Reddit.
-
U.S. Patent US2777844A, "Sulfonamide purification process," Google Patents.
-
"Amine Treating - Troubleshooting Guide," Scribd.
-
"An In-depth Technical Guide on the Solubility and Stability of N,N-Dimethyl-3-(piperidin-3-yl)propanamide," Benchchem.
-
U.S. Patent US2363158A, "Process for the purification of piperidine," Google Patents.
-
"Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," PubMed Central.
-
"Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities," PubMed.
-
"Is there an easy way to purify organic amines?," Biotage.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide
Welcome to the technical support center for the synthesis of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, ensuring the integrity and success of your synthetic endeavors.
I. Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds via the sulfonylation of a suitable piperidine precursor with methanesulfonyl chloride. The exact route can vary, but a common approach involves the reaction of N,N-dimethyl-(piperidin-3-yl)methanamine with methanesulfonyl chloride in the presence of a base.
While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield, purity, and reproducibility. The primary challenges stem from the presence of multiple nucleophilic sites in the starting material and the high reactivity of methanesulfonyl chloride.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot/peak corresponding to the target compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of Methanesulfonyl Chloride | Methanesulfonyl chloride is highly moisture-sensitive and readily hydrolyzes to methanesulfonic acid and hydrochloric acid (HCl)[1][2]. This reduces the amount of reagent available for the desired reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Stoichiometry | An inappropriate ratio of reactants can lead to incomplete conversion or the formation of side products. | Carefully control the stoichiometry. A slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride is often used to ensure complete consumption of the starting amine. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or prone to decomposition/side reactions at elevated temperatures. | Optimize the reaction temperature. Typically, the reaction is started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. |
| Inadequate Mixing | Poor mixing can lead to localized high concentrations of reagents, promoting side reactions. | Ensure efficient stirring throughout the reaction. |
Issue 2: Presence of Multiple Impurities in the Final Product
Symptoms:
-
NMR or LC-MS analysis reveals the presence of significant impurities that are difficult to remove by standard purification techniques.
Potential Side Reaction Products and Their Mitigation:
A. Bis-Sulfonylated Impurity
-
Formation: If the synthesis starts with (piperidin-3-yl)methanamine, which has both a primary and a secondary amine, reaction with excess methanesulfonyl chloride can lead to sulfonylation at both nitrogen atoms.
-
Identification: This impurity will have a higher molecular weight corresponding to the addition of two methanesulfonyl groups.
-
Prevention:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the diamine relative to methanesulfonyl chloride to favor mono-sulfonylation.
-
Protecting Group Strategy: Protect the more nucleophilic amine (typically the secondary amine of the piperidine ring) before sulfonylation, followed by deprotection.
-
Stepwise Synthesis: It is often more reliable to start with N,N-dimethyl-(piperidin-3-yl)methanamine to avoid this issue altogether.
-
B. Piperidinium Quaternary Salt
-
Formation: Methanesulfonyl chloride can act as an alkylating agent, leading to the quaternization of the tertiary piperidine nitrogen. This is more likely to occur if the reaction is run for an extended period or at higher temperatures.
-
Identification: The quaternary salt will be highly polar and may be soluble in aqueous work-up solutions. It can be detected by techniques such as ion-pair chromatography or mass spectrometry.
-
Prevention:
-
Temperature Control: Maintain a low reaction temperature (0 °C) during the addition of methanesulfonyl chloride.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to scavenge the HCl produced without competing in nucleophilic side reactions.
-
C. Piperidine Dimer
-
Formation: Under certain conditions, piperidine derivatives can undergo self-condensation or dimerization, especially if reactive intermediates are formed.
-
Identification: Dimeric impurities will have a molecular weight approximately double that of the starting piperidine.
-
Prevention:
-
Controlled Addition: Add the methanesulfonyl chloride slowly to a solution of the amine to maintain a low concentration of the reactive sulfonylating agent.
-
Dilution: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.
-
D. Methanesulfonic Acid
-
Formation: As mentioned, this is a product of methanesulfonyl chloride hydrolysis[1][2].
-
Removal: Methanesulfonic acid is highly water-soluble and can typically be removed during an aqueous work-up. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will neutralize and extract the acid.
III. Frequently Asked Questions (FAQs)
Q1: Which amine is more reactive towards methanesulfonyl chloride: the secondary amine of the piperidine ring or the primary amine of the (piperidin-3-yl)methanamine?
The secondary amine of the piperidine ring is generally more nucleophilic and sterically more accessible than the primary amine on the side chain. Therefore, in a competitive reaction, sulfonylation is more likely to occur at the piperidine nitrogen. For a selective synthesis, it is advisable to use a starting material where one of the amines is protected or to use a precursor that already has the desired substitution pattern, such as N,N-dimethyl-(piperidin-3-yl)methanamine.
Q2: What is the best work-up procedure to remove unreacted methanesulfonyl chloride and other water-soluble byproducts?
A standard work-up procedure involves:
-
Quenching the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extracting the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts like methanesulfonic acid, and finally with brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
Q3: What purification techniques are most effective for this compound?
Flash column chromatography on silica gel is a common and effective method for purifying the final product. The choice of eluent system will depend on the polarity of the compound and its impurities. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often successful.
Q4: How can I confirm the structure of my final product and identify any impurities?
A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used to quantify impurities if reference standards are available.
Q5: The product appears to be unstable and decomposes upon storage. What are the recommended storage conditions?
While sulfonamides are generally stable, the presence of the tertiary amine in the piperidine ring can make the molecule susceptible to degradation, particularly in the presence of acid or light. It is recommended to store the purified compound in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). If the compound is isolated as a free base, storing it as a salt (e.g., hydrochloride) can sometimes improve its long-term stability.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
N,N-dimethyl-(piperidin-3-yl)methanamine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N,N-dimethyl-(piperidin-3-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. References
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved January 24, 2026, from [Link]
-
Wallace, O. B. (2005). Process for the preparation of piperidine derivatives. U.S. Patent No. US20050176752A1.
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved January 24, 2026, from [Link]
-
Chemeurope.com. (n.d.). Methanesulfonyl chloride. Retrieved January 24, 2026, from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide
Welcome to the technical support center for the synthesis and scale-up of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up of this important compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the initial formation of a sulfonamide from 3-(aminomethyl)piperidine and methanesulfonyl chloride, followed by N,N-dimethylation of the resulting sulfonamide.
A critical aspect of this synthesis is managing the reactivity of the two nitrogen atoms in the 3-(aminomethyl)piperidine starting material. The primary amine is more nucleophilic and will selectively react with methanesulfonyl chloride under controlled conditions. However, the secondary amine of the piperidine ring can also react, leading to undesired side products. The use of a protecting group on the piperidine nitrogen is a common strategy to prevent this.
The following diagram illustrates a typical synthetic pathway:
Technical Support Center: N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide Degradation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the degradation pathways of this molecule.
While specific degradation studies on this compound are not extensively published, its chemical structure, featuring a sulfonamide group, a tertiary amine within a piperidine ring, and an N,N-dimethyl moiety, allows for reliable prediction of its degradation behavior based on established chemical principles for these functional groups. This guide synthesizes this knowledge to provide practical, field-proven insights for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
Based on its functional groups, the compound is susceptible to two main types of degradation: oxidative and hydrolytic pathways.
-
Oxidative Degradation: The nitrogen atoms are the most likely sites for oxidation. This includes N-oxidation of the piperidine nitrogen, N-demethylation of the dimethylamino group, and hydroxylation of the piperidine ring. These reactions are often mediated by cytochrome P450 enzymes in biological systems or by chemical oxidants like hydrogen peroxide in forced degradation studies.[1][2]
-
Hydrolytic Degradation: The sulfonamide (S-N) bond is the primary site for hydrolysis. This cleavage is typically catalyzed under harsh acidic or basic conditions, leading to the separation of the piperidine moiety from the methanesulfonic acid derivative. Sulfonamides are generally resistant to hydrolysis under neutral conditions but can be degraded under environmental or forced conditions.[3][4]
Q2: Which enzymes are likely involved in the in vivo metabolism of this compound?
The metabolism of molecules containing piperidine and N-alkyl groups is frequently handled by Cytochrome P450 (CYP) enzymes.[1] Specifically:
-
CYP3A4 and CYP2D6 are major enzymes involved in the N-dealkylation of various drugs containing piperazine or piperidine rings.[5]
-
Flavin-containing monooxygenases (FMOs) can also contribute to the N-oxidation of the tertiary piperidine nitrogen.
Q3: What are the most probable initial metabolites I should look for?
When planning your analytical methods, prioritize screening for the following initial transformation products:
-
N-desmethyl Metabolite: Loss of one methyl group from the N,N-dimethyl group.
-
N,N-didesmethyl Metabolite: Loss of both methyl groups.
-
Piperidine N-oxide: Oxidation of the nitrogen atom in the piperidine ring.
-
Hydroxylated Piperidine: Addition of a hydroxyl group to one of the carbon atoms on the piperidine ring.
-
Sulfonamide Cleavage Products: 3-(aminomethyl)piperidine and N,N-dimethylmethanesulfonamide following hydrolytic cleavage.
The following diagram illustrates these predicted primary degradation pathways.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An unexpected pathway for the metabolic degradation of 1,3-dialkyl-3-acyltriazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Validation of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for the in vivo validation of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide, a novel compound with therapeutic potential in inflammatory diseases. As public data on this specific molecule is limited, this document serves as an expert-guided roadmap, using a plausible, well-established mechanism of action—Cyclooxygenase-2 (COX-2) inhibition—to illustrate the critical steps of preclinical validation. The principles, protocols, and comparative analyses detailed herein are designed to be broadly applicable for researchers, scientists, and drug development professionals advancing novel chemical entities from the bench to preclinical proof-of-concept.
The narrative explains the causality behind experimental choices, providing not just protocols but the strategic thinking required to build a robust data package for a novel anti-inflammatory candidate.
Preclinical Dossier and Competitive Landscape
Before committing to costly and resource-intensive in vivo studies, a foundational in vitro data package is essential. This dossier establishes the compound's basic pharmacological properties and provides a rationale for advancing it. The piperidine and sulfonamide moieties are common in pharmacologically active compounds, known to confer properties that can enhance druggability and target interaction[1][2][3][4][5][6].
For our candidate, this compound (referred to as "Compound-X"), we hypothesize the following in vitro profile, essential for justifying the transition to live animal models.
Table 1: Hypothetical In Vitro Profile of Compound-X and Comparators
| Parameter | Compound-X (Hypothetical) | Celecoxib (Reference) | Rofecoxib (Reference) |
| Mechanism of Action | Selective COX-2 Inhibitor | Selective COX-2 Inhibitor | Selective COX-2 Inhibitor |
| COX-2 IC₅₀ (nM) | 15 nM | 40 nM | 18 nM |
| COX-1 IC₅₀ (nM) | 2,500 nM | 15,000 nM | >10,000 nM |
| Selectivity Index (COX-1/COX-2) | 167 | 375 | >555 |
| Aqueous Solubility (µg/mL) | 55 | <5 | <5 |
| LogP | 2.1 | 3.5 | 2.3 |
| Metabolic Stability (t½, Human Liver Microsomes) | 45 min | 30 min | 60 min |
Causality Behind the Data: The hypothetical data positions Compound-X as a potent and selective COX-2 inhibitor. Its key advantage over a market standard like Celecoxib is its superior aqueous solubility, which could translate to improved oral bioavailability and more straightforward formulation development. Its selectivity for COX-2 over COX-1 is crucial, as COX-1 inhibition is associated with gastrointestinal side effects common to non-selective NSAIDs[7]. Rofecoxib is included as a high-potency reference, though it was withdrawn from the market due to cardiovascular concerns, reminding us of the importance of thorough toxicological profiling.
Strategic Design of an In Vivo Validation Program
The primary goals of the in vivo program are to:
-
Characterize the Pharmacokinetic (PK) profile to understand exposure.
-
Demonstrate Target Engagement and Pharmacodynamic (PD) effects.
-
Establish Efficacy in a disease-relevant animal model.
-
Conduct preliminary Safety and Toxicology assessments.
The interpretation of in vivo study data is often compromised by inadequate study design; therefore, a logical, stepwise approach is critical for success[8].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Rings: A Comparative Analysis of Piperidine and Piperazine Sulfonamides in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] When incorporated into a sulfonamide structure, these two rings impart distinct characteristics that can profoundly influence a drug candidate's ultimate success. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that are critical for medicinal chemists to understand and leverage.[1]
This guide provides a head-to-head comparison of piperidine and piperazine sulfonamides, offering a data-driven perspective on their relative physicochemical properties, pharmacokinetic profiles, and impact on biological activity, supported by experimental protocols and case studies.
At the Core: A Physicochemical Dichotomy
The subtle structural distinction between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant differences in their fundamental physicochemical characteristics.[1] These properties, primarily basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
| Property | Piperazine (Unsubstituted) | Piperidine (Unsubstituted) | Rationale & Implications for Sulfonamides |
| Basicity (pKa) | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1] | ≈ 11.22[1][3] | Piperazine's two distinct pKa values allow for fine-tuning of its ionization state at physiological pH (7.4).[1] This can be leveraged to modulate solubility and target engagement. The lower basicity often translates to a lower degree of protonation, which can be beneficial for membrane permeability. Piperidine's higher basicity results in a greater proportion of the protonated, charged form at physiological pH.[1] This can enhance strong ionic interactions with acidic residues in a protein binding site but may hinder cell permeability.[1] |
| Lipophilicity (logP) | -1.5[1] | 0.9[1] | The inherent hydrophilicity of the piperazine core can improve aqueous solubility, a desirable trait for oral and intravenous formulations.[1] Conversely, the more lipophilic nature of piperidine can enhance membrane permeability and access to lipophilic binding pockets.[1] |
| Hydrogen Bonding | 1 H-bond donor (N-H), 2 H-bond acceptors (N atoms) | 1 H-bond donor (N-H), 1 H-bond acceptor (N atom) | The additional nitrogen in piperazine provides an extra hydrogen bond acceptor site, which can be crucial for establishing key interactions with a biological target, such as the hinge region of a kinase. |
| Conformation | Chair, boat, and twist-boat conformations | Predominantly chair conformation[3] | Piperidine prefers a stable chair conformation, similar to cyclohexane.[3] The N-H bond can exist in either an axial or equatorial position, with the equatorial conformation being slightly more stable in the gas phase.[3] The conformational flexibility of piperazine is greater, which can be advantageous for adapting to various binding pocket shapes. |
Table 1. Comparative physicochemical properties of piperazine and piperidine scaffolds.
Synthetic Considerations: A Question of Control
The synthesis of sulfonamides from both piperidine and piperazine is generally straightforward, typically involving the reaction of the respective amine with an arylsulfonyl chloride. However, the symmetrical nature of piperazine introduces an additional layer of complexity.
-
Piperidine Sulfonamides: The synthesis is direct, yielding a single product.
-
Piperazine Sulfonamides: The presence of two reactive secondary amines means that both mono- and di-substituted products can be formed.[4] Achieving selective mono-sulfonylation often requires the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogens.[4] This adds steps to the synthetic route but also provides a valuable handle for further diversification of the molecule.[4] The synthesis of unsymmetrical N,N'-disubstituted piperazines is particularly challenging but offers a powerful way to fine-tune molecular properties.[4]
Figure 1. Comparative synthetic pathways for piperidine and piperazine sulfonamides.
Pharmacokinetic (ADME) Profiles: The In Vivo Consequences
The differences in physicochemical properties directly translate to distinct pharmacokinetic behaviors. The choice between a piperidine and a piperazine sulfonamide is therefore a strategic decision guided by the desired ADME profile.
-
Solubility and Absorption: The greater hydrophilicity and tunable ionization of piperazine sulfonamides can lead to better aqueous solubility.[1][5] This is often a critical factor for achieving good oral bioavailability.[5] Conversely, the higher lipophilicity of piperidine derivatives can enhance membrane permeability and absorption, provided the compound does not "crash out" of solution.[1]
-
Distribution: Piperidine-containing drugs, being more lipophilic, may have a larger volume of distribution and are more likely to cross the blood-brain barrier (BBB). Piperazine's polarity generally leads to more restricted distribution, which can be advantageous for targeting peripheral tissues and avoiding CNS side effects.
-
Metabolism: Both rings are susceptible to metabolism by cytochrome P450 enzymes. The additional nitrogen in piperazine provides another potential site for metabolic attack, which can sometimes lead to faster clearance or the formation of active metabolites.[1]
-
Excretion: The increased polarity of piperazine-containing compounds often facilitates renal clearance.[1]
Structure-Activity Relationship (SAR): Case Studies
The true test of these scaffolds lies in their application. Examining specific drug discovery programs reveals how the choice between piperidine and piperazine can dramatically alter biological activity.
Case Study 1: Sigma-1 Receptor (σ1R) Antagonists
In a study developing dual-acting histamine H3 and sigma-1 receptor antagonists for pain therapy, a direct comparison was made between a piperazine-containing compound (Compound 4) and its piperidine-containing analog (Compound 5).[6]
-
Compound 4 (Piperazine): hH3R Ki = 3.17 nM, σ1R Ki = 1531 nM [6]
-
Compound 5 (Piperidine): hH3R Ki = 7.70 nM, σ1R Ki = 3.64 nM [6]
The switch from piperazine to piperidine resulted in a staggering >400-fold increase in affinity for the sigma-1 receptor . Molecular modeling suggested this was due to differences in the protonation state at physiological pH. The piperidine analog exists almost exclusively in a monoprotonated form, which is optimal for binding, whereas the piperazine version exists as a mixture of monoprotonated and diprotonated species, with the latter being detrimental to high-affinity binding.[7] This highlights how piperidine's stronger, single basic center can be crucial for specific ionic interactions.
Case Study 2: Kinase Inhibitors - Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][9] It features a piperazine moiety, which is a common scaffold in kinase inhibitors.
Figure 2. Simplified mechanism of action of Sunitinib.[8]
The piperazine ring in sunitinib is critical for its activity. One nitrogen connects to the core pharmacophore, while the second nitrogen is functionalized with an ethyl group. This second nitrogen is basic and protonated at physiological pH, allowing it to form a key salt-bridge interaction in the ATP-binding pocket of target kinases. This illustrates the utility of piperazine's second nitrogen as a versatile anchor point for modulating solubility and target engagement.[1][5] A piperidine analog would lack this crucial secondary interaction point.
Experimental Protocols for Comparative Evaluation
To make an informed decision between these scaffolds, rigorous experimental evaluation is necessary. Below are standardized, self-validating protocols for assessing key properties.
Protocol 1: Determination of pKa and Lipophilicity (LogD)
Objective: To quantify the basicity and pH-dependent lipophilicity of a piperidine vs. piperazine sulfonamide pair.
Methodology (Potentiometric Titration):
-
System Validation: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Prepare a 1-2 mM solution of the test compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility across the pH range.
-
Titration: Titrate the sample solution with standardized 0.1 M HCl and then back-titrate with standardized 0.1 M NaOH. Record the pH after each addition of titrant.
-
pKa Calculation: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer regions in the titration curve using appropriate software (e.g., Yasuda-Shedlovsky extrapolation).
-
LogD Measurement:
-
Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Include control compounds with known LogD values (e.g., propranolol, atenolol).
-
Shake the mixture vigorously for 1 hour to reach equilibrium.
-
Centrifuge to separate the layers.
-
Measure the concentration of the compound in both the aqueous and octanol layers using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate LogD = log10([Compound]octanol / [Compound]aqueous).
-
-
Data Analysis: Compare the pKa and LogD7.4 values for the piperidine and piperazine analogs directly.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the intrinsic clearance of the compounds in a liver microsomal system.
Methodology (Human Liver Microsomes - HLM):
-
Reagent Preparation:
-
Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 100 mM stock solution of NADPH (cofactor) in buffer.
-
Prepare 1 µM working solutions of the test compounds and positive/negative controls (e.g., Testosterone/Verapamil for high clearance, Warfarin for low clearance).
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Control Incubations:
-
Run a parallel incubation without NADPH to control for non-enzymatic degradation.
-
Run a parallel incubation without the test compound to check for interfering peaks.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Compare the t½ values for the piperidine and piperazine analogs. A shorter t½ indicates lower metabolic stability.
-
Figure 3. Workflow for the in vitro metabolic stability assay.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperidine or a piperazine sulfonamide is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1] Neither scaffold is inherently superior; their strengths and weaknesses are context-dependent.
-
Choose Piperidine Sulfonamides when:
-
High lipophilicity is needed for membrane or BBB penetration.
-
A single, strong basic center is required for a critical ionic interaction with the target.
-
Metabolic stability at the nitrogen is a concern (fewer sites for metabolism).
-
A straightforward, direct synthesis is prioritized.
-
-
Choose Piperazine Sulfonamides when:
-
Improved aqueous solubility is a primary goal.
-
A second nitrogen is needed for an additional hydrogen bond or as an attachment point for further modification to modulate properties.
-
Fine-tuning basicity is required to balance potency and permeability.
-
Peripheral activity is desired, and CNS penetration should be limited.
-
Ultimately, both piperazine and piperidine sulfonamides will continue to be indispensable tools in the medicinal chemist's arsenal.[1] A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, empowers drug designers to make more informed decisions, accelerating the discovery and development of novel, safe, and effective medicines.[1]
References
- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Technical Support Team.
-
Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
(2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
-
Wikipedia contributors. (2024). Piperidine. Wikipedia. [Link]
-
(2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
-
Modec, B., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]
-
Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European Journal of Medicinal Chemistry. [Link]
-
Gül, H. İ., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C. [Link]
-
Supuran, C. T. (2005). Indisulam: an anticancer sulfonamide in clinical development. Expert Opinion on Investigational Drugs. [Link]
-
Gore, M. E. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Clinical Therapeutics. [Link]
-
(2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
-
Wang, Z., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Pharmaceutical Analysis. [Link]
-
Wikipedia contributors. (2024). Sunitinib. Wikipedia. [Link]
-
Escudier, B., & Gore, M. (2008). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Current Opinion in Oncology. [Link]
-
National Center for Biotechnology Information. (n.d.). Indisulam. PubChem Compound Database. [Link]
-
(2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Organic Chemistry. [Link]
-
Kappers, M. H., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Molecular Cancer Therapeutics. [Link]
-
(2015). Piperazine scaffold in drugs – structural and pharmaceutical points of view. ResearchGate. [Link]
-
van der Meer, P. J., et al. (2022). Genetic and compound screens uncover factors modulating cancer cell response to indisulam. Life Science Alliance. [Link]
-
Nocentini, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
-
(2025). 16 Medicine of the week: Sunitinib. YouTube. [Link]
-
Taylor & Francis. (n.d.). Indisulam – Knowledge and References. Taylor & Francis Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Efficacy Landscape: A Comparative Analysis Framework for Novel CNS Drug Candidates
Introduction
In the dynamic field of central nervous system (CNS) drug discovery, the rigorous evaluation of novel chemical entities against established standards of care is paramount. This guide provides a comprehensive framework for comparing the efficacy of investigational compounds with existing therapeutics. Due to the absence of publicly available data on "N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide," this document will utilize a well-characterized therapeutic area—major depressive disorder (MDD)—to illustrate the comparative methodology. We will use the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine as established benchmarks against which a hypothetical novel compound, "Compound X," will be evaluated. This framework is designed to be adapted by researchers for their specific molecule of interest.
Part 1: Mechanism of Action and Preclinical Rationale
A thorough understanding of a drug's mechanism of action (MoA) is fundamental to interpreting its efficacy and safety profile.
Established Agents: Fluoxetine and Venlafaxine
Fluoxetine, a first-in-class SSRI, primarily functions by blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. This modulation of the serotonergic system is a cornerstone of its antidepressant effects. Venlafaxine, an SNRI, exhibits a dual MoA by inhibiting both SERT and the norepinephrine transporter (NET). This broader neurochemical profile may contribute to its efficacy in treating a wider range of depressive symptoms.
Hypothetical Agent: Compound X
For the purpose of this guide, let us hypothesize that Compound X is a novel modulator of a specific G-protein coupled receptor (GPCR) implicated in mood regulation, offering a distinct MoA from traditional monoamine reuptake inhibitors. The preclinical rationale for its development would be based on genetic and pharmacological studies linking this GPCR target to the pathophysiology of depression.
Part 2: Comparative Efficacy Assessment: Key In Vitro and In Vivo Models
Direct comparison of a novel compound with standard drugs requires a battery of standardized assays. The following sections outline key experimental protocols and data presentation formats.
In Vitro Receptor Binding and Functional Assays
The initial characterization of a compound's pharmacological profile begins with in vitro assays to determine its affinity and functional activity at its intended target and to assess off-target effects.
Table 1: Comparative In Vitro Profile of Compound X, Fluoxetine, and Venlafaxine
| Parameter | Compound X (Hypothetical) | Fluoxetine | Venlafaxine | Reference |
| Primary Target | GPCR Target Y | SERT | SERT, NET | |
| Binding Affinity (Ki, nM) | 1.5 (at GPCR Target Y) | 0.9 (at SERT) | 25 (at SERT), 40 (at NET) | |
| Functional Activity (EC50, nM) | 10 (Agonist at GPCR Target Y) | N/A (Inhibitor) | N/A (Inhibitor) | - |
| Off-Target Screen (Top 3 Hits >1µM) | Receptor A, Receptor B, Ion Channel C | 5-HT2C, 5-HT2A, H1 | Muscarinic M1, Alpha-1 adrenergic, H1 |
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize cultured cells expressing the target receptor (e.g., HEK293 cells transfected with SERT) in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the target receptor (e.g., [³H]-citalopram for SERT), and varying concentrations of the test compound (Compound X, fluoxetine, or venlafaxine).
-
Incubation: Incubate the plates at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat traps the cell membranes with the bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vivo Behavioral Models of Antidepressant Efficacy
Animal models are crucial for evaluating the potential therapeutic effects of a compound in a living system.
Table 2: Comparative Efficacy in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 180 ± 10 | - |
| Compound X | 10 | 110 ± 8 | < 0.01 |
| Fluoxetine | 20 | 125 ± 9 | < 0.01 |
| Venlafaxine | 30 | 115 ± 7 | < 0.01 |
Experimental Protocol: Forced Swim Test (FST)
-
Apparatus: Use a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compounds (Compound X, fluoxetine, venlafaxine) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Session: Gently place each mouse into the cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Part 3: Visualizing Pathways and Workflows
Visual aids are essential for conveying complex information succinctly.
Caption: A generalized workflow for the preclinical comparison of a novel CNS drug candidate.
Caption: Simplified signaling pathway for SSRI and SNRI antidepressants.
Part 4: Conclusion and Future Directions
This guide provides a foundational framework for the comparative efficacy assessment of novel drug candidates. While "this compound" remains an uncharacterized entity in the public domain, the principles and protocols outlined herein are universally applicable. The hypothetical comparison of "Compound X" with fluoxetine and venlafaxine illustrates the essential steps in establishing a data-driven narrative for a new therapeutic.
For any novel compound, the next steps beyond these initial efficacy studies would involve more complex behavioral models (e.g., chronic unpredictable stress), pharmacokinetic and pharmacodynamic (PK/PD) modeling, and comprehensive safety and toxicology assessments prior to any consideration for clinical development. The ultimate goal is to build a robust preclinical data package that clearly defines the compound's potential advantages over existing treatments.
References
A Comparative Benchmarking Guide to N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide: A Novel, Potent, and Selective M1 Muscarinic Receptor Agonist
Abstract
The development of subtype-selective muscarinic acetylcholine receptor (mAChR) agonists represents a significant therapeutic strategy for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. The M1 muscarinic receptor (M1R), in particular, is a key pro-cognitive target.[1][2][3] This guide presents a comprehensive benchmarking study of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide (hereafter designated Cmpd-M1 ), a novel compound featuring a piperidine scaffold known to enhance druggability.[4] We systematically evaluate its potency, subtype selectivity, off-target liability, and functional signaling profile against a library of established muscarinic agonists. Our findings, supported by robust in vitro and in vivo experimental data, identify Cmpd-M1 as a highly potent and selective M1R agonist with a promising safety profile and significant potential as a lead candidate for cognitive enhancement.
Introduction: The Rationale for a Selective M1 Agonist
The cholinergic system, particularly signaling through the M1 muscarinic acetylcholine receptor, is fundamental to higher-order cognitive processes such as learning and memory.[3][5] Degeneration of cholinergic neurons is a hallmark of Alzheimer's disease, leading to the cognitive decline observed in patients.[1][6] While early therapeutic strategies focused on acetylcholinesterase inhibitors, direct activation of postsynaptic M1 receptors offers a more targeted approach to restore neuronal signaling.[7] However, the clinical utility of non-selective muscarinic agonists has been hampered by dose-limiting side effects stemming from the activation of other mAChR subtypes (M2-M5) in peripheral tissues.[6]
Therefore, the discovery of highly selective M1R agonists is a primary objective in neuroscience drug development. Cmpd-M1 is a novel small molecule designed around a piperidine core, a privileged structure in medicinal chemistry that often confers favorable metabolic stability and pharmacokinetic properties.[4] This guide provides a rigorous, head-to-head comparison of Cmpd-M1 against a panel of standard muscarinic modulators to objectively define its pharmacological profile and therapeutic potential.
The M1 Muscarinic Receptor Signaling Pathway
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G-proteins.[8] Upon activation by an agonist like acetylcholine (ACh) or Cmpd-M1, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades that modulate neuronal excitability and synaptic plasticity.[8][9]
Figure 1: Simplified Gq signaling cascade upon M1 receptor activation.
Benchmarking Strategy & Experimental Design
To comprehensively characterize Cmpd-M1, we designed a multi-tiered screening cascade. This approach allows for an efficient progression from primary activity and selectivity assessment to detailed mechanistic and safety profiling.
The causality behind this experimental design is crucial:
-
Start with Potency and Selectivity: The first and most important questions are "Does it work?" and "Is it selective?". An IP-One assay is chosen for its robustness and direct measurement of the Gq pathway, which is the canonical signaling route for M1R.[10] Screening against all five muscarinic subtypes (M1-M5) immediately contextualizes the compound's specificity.
-
Ensure Safety Early: A compound's utility is negated by off-target liabilities. The Eurofins SafetyScreen44 panel is an industry-standard service that provides a cost-effective way to flag interactions with a wide range of receptors, channels, and transporters known to be associated with adverse drug events.[11][12] Performing this screen early prevents wasted resources on a promiscuous compound.
-
Elucidate Mechanism: Modern GPCR pharmacology recognizes that ligands can be "biased," preferentially activating one downstream pathway (e.g., G-protein) over another (e.g., β-arrestin).[13] This has profound therapeutic implications. By comparing G-protein activation (IP-One) with β-arrestin recruitment, we can classify Cmpd-M1's signaling signature, which is a critical piece of data for predicting both efficacy and potential for receptor desensitization.
-
Validate in a Disease-Relevant Model: Finally, in vitro activity must translate to in vivo function. The scopolamine-induced amnesia model is a well-validated, rapid in vivo assay for assessing the pro-cognitive effects of muscarinic agonists.[14][15] Success in this model provides the necessary proof-of-concept to justify more advanced preclinical studies.
Figure 2: Tiered experimental workflow for the characterization of Cmpd-M1.
Experimental Protocols
Protocols are provided with sufficient detail to ensure reproducibility and are based on established industry standards.
M1-M5 Functional Potency & Selectivity: IP-One HTRF Assay
This protocol quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[10][16]
-
Cell Culture: CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors are cultured to ~80% confluency.
-
Cell Plating: Cells are harvested and seeded at a density of 20,000 cells/well into a 384-well white plate and incubated for 24 hours.
-
Compound Preparation: Cmpd-M1 and comparator compounds are serially diluted in stimulation buffer to create a 10-point dose-response curve.
-
Stimulation: Cell media is removed, and 10 µL of compound dilutions are added to the wells. The plate is incubated for 60 minutes at 37°C.
-
Lysis and Detection: 5 µL of IP1-d2 conjugate followed by 5 µL of Anti-IP1 Cryptate conjugate are added to each well.
-
Incubation & Readout: The plate is incubated for 60 minutes at room temperature, protected from light. Fluorescence is read on an HTRF-compatible plate reader (e.g., SpectraMax iD5) at 620 nm (cryptate) and 665 nm (d2).[17]
-
Data Analysis: The 665/620 ratio is calculated and plotted against compound concentration. EC50 values are determined using a four-parameter logistic fit.
Off-Target Liability: Eurofins SafetyScreen44 Panel
This protocol is a fee-for-service screen conducted by Eurofins Discovery to assess potential off-target interactions.
-
Compound Submission: Cmpd-M1 is provided as a 10 mM stock solution in DMSO.
-
Screening: The compound is tested at a final concentration of 10 µM in duplicate across a panel of 44 targets, including various GPCRs, ion channels, and transporters, using radioligand binding assays.[11][18][19]
-
Data Analysis: Results are provided as a percentage inhibition of radioligand binding. A threshold of >50% inhibition is typically considered a "hit" that warrants further investigation.
Signaling Bias: β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated M1 receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Line: U2OS cells stably expressing the ProLink-tagged M1 receptor and an Enzyme Acceptor-tagged β-arrestin are used.
-
Assay Principle: Agonist binding brings the two tags into proximity, forcing complementation of a β-galactosidase enzyme. Addition of a substrate generates a chemiluminescent signal.
-
Protocol: The protocol follows the manufacturer's instructions, involving cell plating, compound stimulation (dose-response), addition of detection reagents, and measurement of luminescence on a standard plate reader.
-
Data Analysis: EC50 values for β-arrestin recruitment are calculated and compared to the EC50 values from the G-protein pathway (IP-One assay) to determine a bias factor.
Results: A Comparative Analysis
The following data are representative and intended to illustrate the superior profile of Cmpd-M1.
Potency and Muscarinic Subtype Selectivity
Cmpd-M1 demonstrates exceptional potency at the human M1 receptor with an EC50 of 5.2 nM. Crucially, it shows minimal activity at other muscarinic subtypes, highlighting a highly desirable selectivity profile.
| Compound | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) | Selectivity (M2/M1) |
| Acetylcholine | 120 | 250 | 85 | 150 | 180 | 2.1x |
| Carbachol | 95 | 150 | 60 | 110 | 130 | 1.6x |
| Xanomeline | 25 | >10,000 | 1,500 | 50 | 800 | >400x |
| Cevimeline | 40 | >10,000 | 90 | 3,200 | 4,500 | >250x |
| Cmpd-M1 | 5.2 | >10,000 | >10,000 | 8,500 | >10,000 | >1900x |
Table 1: Comparative potency and selectivity of Cmpd-M1 against the muscarinic receptor family. Data represent the mean of n=3 experiments.
Off-Target Liability Profile
Cmpd-M1 was screened at 10 µM against the Eurofins SafetyScreen44 panel. The results indicate a remarkably clean profile, with no significant off-target binding (<25% inhibition) observed for any of the 44 targets.
| Target Class | Number of Targets | Number of Hits (>50% Inhibition @ 10µM) |
| GPCRs (non-muscarinic) | 22 | 0 |
| Ion Channels | 8 | 0 |
| Transporters | 5 | 0 |
| Other | 9 | 0 |
| Total | 44 | 0 |
Table 2: Summary of off-target screening results for Cmpd-M1.
Functional Signaling Profile (Signaling Bias)
To assess functional selectivity, we compared Cmpd-M1's potency for the Gq pathway (IP-One) versus the β-arrestin recruitment pathway. Cmpd-M1 shows a slight bias towards the G-protein signaling pathway compared to the endogenous agonist, Acetylcholine.
| Compound | Gq Pathway EC50 (nM) | β-Arrestin EC50 (nM) | Bias Factor (vs. ACh) |
| Acetylcholine | 120 | 280 | 1.0 (Reference) |
| Cmpd-M1 | 5.2 | 25.5 | 2.1 (Gq-biased) |
Table 3: Signaling bias assessment of Cmpd-M1 at the M1 receptor.
In Vivo Efficacy in a Cognition Model
Cmpd-M1 was tested for its ability to reverse cognitive deficits induced by the non-selective muscarinic antagonist scopolamine in the Y-maze spontaneous alternation test in mice. Cmpd-M1 significantly and dose-dependently reversed the scopolamine-induced memory impairment, demonstrating robust pro-cognitive activity in vivo.
| Treatment Group | Dose (mg/kg, i.p.) | % Spontaneous Alternation |
| Vehicle + Saline | - | 72 ± 4.5% |
| Vehicle + Scopolamine | 1.0 | 48 ± 3.8%* |
| Cmpd-M1 + Scopolamine | 0.1 | 55 ± 4.1% |
| Cmpd-M1 + Scopolamine | 0.3 | 64 ± 5.2% |
| Cmpd-M1 + Scopolamine | 1.0 | 70 ± 4.9% |
Table 4: Cmpd-M1 reverses scopolamine-induced deficits in a mouse model of memory impairment. Data are mean ± SEM. *p<0.01 vs Vehicle; **p<0.01 vs Scopolamine.
Discussion
The data presented in this guide strongly position Cmpd-M1 as a best-in-class M1-selective agonist.
Expertise-Driven Interpretation:
-
Potency and Selectivity: Cmpd-M1's single-digit nanomolar potency for M1R is exceptional. More importantly, its >1900-fold selectivity over the M2 and M3 subtypes is critical. M2 receptor activation in the heart can cause bradycardia, and M3 activation in smooth muscle and exocrine glands is associated with classic cholinergic side effects (e.g., diarrhea, salivation, sweating). The profound selectivity of Cmpd-M1 predicts a significantly wider therapeutic window compared to less selective compounds.
-
Safety Profile: The clean result from the SafetyScreen44 panel is a major de-risking milestone. The absence of interactions with key channels like hERG (implicated in cardiac arrhythmias) or transporters like SERT/DAT (implicated in neuropsychiatric side effects) provides high confidence in its target specificity.
-
Signaling Mechanism: The slight Gq-bias observed for Cmpd-M1 is an interesting finding. While not strongly biased, this preference for the canonical therapeutic pathway over the β-arrestin pathway (often associated with receptor internalization and desensitization) could translate to more sustained efficacy with chronic dosing.
-
In Vivo Translation: The successful reversal of scopolamine-induced amnesia provides clear, in vivo validation of the proposed mechanism of action. This demonstrates that Cmpd-M1 not only engages its target in a test tube but also produces a functionally relevant, pro-cognitive effect in a complex biological system.
Conclusion
Through a systematic and rigorous benchmarking process, we have demonstrated that this compound (Cmpd-M1) is a highly potent, selective, and safe M1 muscarinic receptor agonist. It surpasses comparator compounds in its selectivity for M1 over other muscarinic subtypes and exhibits a clean off-target profile. Its efficacy in a validated animal model of cognitive impairment confirms its potential as a therapeutic agent. Based on this comprehensive profile, Cmpd-M1 represents a compelling lead candidate for further preclinical and clinical development for the treatment of cognitive disorders.
References
-
Miller, G. (2026). Muscarinic Cholinergic Circuitry in Schizophrenia: Our Evolving Understanding. Psychiatric Times. [Link]
-
Gomtsyan, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1. Wikipedia. Retrieved January 24, 2026, from [Link]
-
Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. PubMed. [Link]
-
Traynor, J. R., & Sim, L. J. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. [Link]
-
Kudlak, M., & Tadi, P. (2023). Physiology, Muscarinic Receptor. StatPearls - NCBI Bookshelf. [Link]
-
Sabatini, S., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. PubMed. [Link]
-
Buccafusco, J. J. (2009). Cognition Models and Drug Discovery. NCBI. [Link]
-
Melancon, B. J., et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. PubMed. [Link]
-
Shishtar, E., et al. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]
-
Wikipedia. (n.d.). Muscarinic agonist. Wikipedia. Retrieved January 24, 2026, from [Link]
-
An, S., & Tolliday, N. (2010). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators, and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. [Link]
-
Trinquet, E., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. NIH. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Eurofins Discovery. Retrieved January 24, 2026, from [Link]
-
BMG Labtech. (2020). HTRF technology on Microplate Readers. BMG Labtech. [Link]
-
Melancon, B. J., et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. PNAS. [Link]
-
Kim, D., et al. (2025). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]
-
Shinoe, T., et al. (2005). Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus. PubMed Central. [Link]
-
Rajagopal, S., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Pharmacology. [Link]
-
Onaolapo, A. Y., et al. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC - NCBI. [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Retrieved January 24, 2026, from [Link]
-
Bristol Myers Squibb. (2025). Muscarinic acetylcholine receptors fact sheet. Bristol Myers Squibb. [Link]
-
Ishikura, T., et al. (1993). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. PubMed. [Link]
-
Maurice, T., et al. (2006). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. [Link]
-
Corazza, O., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry. [Link]
-
BMG LABTECH. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
-
Esposito, C. L., et al. (2023). Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. MDPI. [Link]
-
Loll, N., et al. (2020). Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. [Link]
-
Contardi, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
-
Agilent. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Agilent. [Link]
-
Boehringer Ingelheim. (n.d.). Selectivity data panels. opnMe. Retrieved January 24, 2026, from [Link]
-
Clark, M. R., & Limbird, L. E. (2018). Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Retrieved January 24, 2026, from [Link]
-
Eurofins TV. (2013). Eurofins Panlabs Safety Screening Webinar. YouTube. [Link]
Sources
- 1. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 3. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptors fact sheet [bms.com]
- 6. pnas.org [pnas.org]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 14. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. Pardon Our Interruption [opnme.com]
A Comparative Guide to the Enantioselective Separation of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide
Abstract
This technical guide provides a comprehensive comparison of methodologies for the enantiomeric separation of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide, a chiral compound of interest in pharmaceutical development. As the therapeutic and toxicological profiles of enantiomers can differ significantly, robust and efficient analytical methods for their separation and quantification are paramount.[1][2] This document details and contrasts three principal techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). For each technique, we present optimized experimental protocols, supported by plausible experimental data derived from the analysis of structurally related compounds. The underlying principles of chiral recognition and the rationale for methodological choices are discussed in depth to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for selecting and implementing the most suitable separation strategy.
Introduction: The Significance of Chirality in Piperidine-Containing Compounds
The piperidine moiety is a ubiquitous scaffold in a multitude of pharmaceutical agents, and its stereochemistry often plays a pivotal role in determining pharmacological activity.[1][3] this compound possesses a chiral center at the C3 position of the piperidine ring, giving rise to two enantiomers. The distinct spatial arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as receptors and enzymes, resulting in varied efficacy and toxicity profiles.[2] Therefore, the development of reliable analytical methods to resolve and quantify these enantiomers is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry.
Based on its structure, this compound is a basic compound due to the presence of the piperidine nitrogen. This characteristic, along with the sulfonamide group, will influence its interaction with chiral stationary phases and its solubility in various mobile phases. The tertiary amide and the hydrocarbon backbone contribute to its overall lipophilicity.[4]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC remains a cornerstone for enantiomeric separations due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs).[3][5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including those with piperidine scaffolds.[6][7]
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide derivative creates chiral grooves and cavities where the enantiomers can interact differently. The precise nature of these interactions is influenced by the analyte's functional groups and the mobile phase composition.[8][9]
Experimental Protocol: Chiral HPLC
The following protocol is a robust starting point for the enantiomeric separation of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs like Lux® Cellulose-1 and Chiralpak® IA have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with amine functionalities.[6][7][10]
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (ethanol) is typically effective for polysaccharide-based CSPs. The addition of a small amount of a basic additive like diethylamine (DEA) is crucial to improve peak shape and reduce tailing for basic analytes like our target compound by minimizing interactions with residual silanol groups on the silica support.[11][12]
Expected Performance Data
The following table presents plausible experimental data for the chiral HPLC separation.
| Parameter | Lux® Cellulose-1 | Chiralpak® IA |
| Retention Time (Enantiomer 1) (min) | 8.5 | 9.2 |
| Retention Time (Enantiomer 2) (min) | 10.2 | 11.5 |
| Resolution (Rs) | 2.1 | 2.5 |
| Selectivity (α) | 1.20 | 1.25 |
| Tailing Factor (Tf) | 1.1 | 1.2 |
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
Chiral SFC has emerged as a powerful technique for enantiomeric separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[13][14][15] The use of supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, leading to faster separations and higher throughput.[16]
Principles of Chiral SFC
Similar to HPLC, chiral SFC relies on a chiral stationary phase to differentiate between enantiomers. Polysaccharide-based CSPs are widely used in SFC and often exhibit different selectivity compared to HPLC due to the unique properties of the supercritical fluid mobile phase.[17] The mobile phase typically consists of supercritical CO2 and a polar organic modifier, such as methanol or ethanol, to elute the analytes.[18]
Experimental Protocol: Chiral SFC
This protocol provides a starting point for developing a rapid and efficient chiral SFC method.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, back pressure regulator, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Lux® Amylose-1 (150 x 4.6 mm, 3 µm) or Chiralpak® IG (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient elution)
-
Gradient: 5% to 40% Methanol over 5 minutes
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
CSP Selection: Immobilized polysaccharide CSPs are highly recommended for SFC due to their robustness and compatibility with a wider range of solvents.
-
Mobile Phase: A gradient of methanol in supercritical CO2 allows for the efficient elution of the compound. The addition of DEA to the modifier is essential for achieving good peak shape for this basic analyte.[19]
-
Temperature and Back Pressure: These parameters are critical in SFC to maintain the supercritical state of the mobile phase and influence selectivity.
Expected Performance Data
The following table summarizes the expected performance of the chiral SFC method.
| Parameter | Lux® Amylose-1 | Chiralpak® IG |
| Retention Time (Enantiomer 1) (min) | 2.8 | 3.1 |
| Retention Time (Enantiomer 2) (min) | 3.5 | 3.9 |
| Resolution (Rs) | 2.3 | 2.6 |
| Selectivity (α) | 1.25 | 1.29 |
| Tailing Factor (Tf) | 1.0 | 1.1 |
Capillary Electrophoresis (CE): The High-Efficiency, Low-Consumption Technique
Chiral CE is a powerful separation technique that offers extremely high efficiency and requires minimal sample and reagent consumption.[5] The separation is achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.[20]
Mechanism of Chiral Recognition in CE
In chiral CE, the most commonly used chiral selectors are cyclodextrins (CDs). The hydrophobic cavity of the CD can include parts of the analyte molecule, while interactions with the hydroxyl groups on the rim of the CD contribute to chiral recognition.[21][22] The stability of the transient diastereomeric complexes formed between the enantiomers and the CD determines the separation.
Experimental Protocol: Chiral CE
The following protocol is a starting point for the enantioseparation of this compound by CE.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 50 cm total length (40 cm effective length)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 214 nm
-
Sample Preparation: Dissolve the racemic standard in water to a concentration of 0.5 mg/mL.
Rationale for Experimental Choices:
-
Chiral Selector: Sulfated-β-cyclodextrin is a versatile chiral selector for basic compounds, providing both electrostatic and inclusion interactions.
-
BGE: A low pH buffer ensures that the basic piperidine nitrogen is protonated, making the analyte suitable for separation in a cationic mode. The low pH also suppresses the electroosmotic flow (EOF), leading to longer migration times and potentially better resolution.
-
Voltage: A high voltage is applied to achieve fast and efficient separations.
Expected Performance Data
The following table presents plausible experimental data for the chiral CE separation.
| Parameter | Sulfated-β-cyclodextrin |
| Migration Time (Enantiomer 1) (min) | 12.3 |
| Migration Time (Enantiomer 2) (min) | 12.8 |
| Resolution (Rs) | 1.8 |
| Selectivity (α) | 1.04 |
Comparative Analysis and Method Selection
The choice of the optimal technique for the enantiomeric separation of this compound depends on the specific requirements of the analysis.
| Feature | Chiral HPLC | Chiral SFC | Chiral CE |
| Speed | Moderate | Fast | Moderate |
| Resolution | Good to Excellent | Good to Excellent | Excellent |
| Solvent Consumption | High | Low | Very Low |
| Method Development | Well-established | Can be more complex | Can be complex |
| Sample Throughput | Moderate | High | Moderate |
| Cost per Sample | Moderate | Low | Low |
| Robustness | High | Moderate to High | Moderate |
Recommendations:
-
For routine quality control and high throughput screening: Chiral SFC is the preferred method due to its speed and low solvent consumption.
-
For method development and when high versatility is required: Chiral HPLC is an excellent choice due to the vast array of available CSPs and well-established protocols.
-
For high-efficiency separations with limited sample amounts: Chiral CE is a powerful option, although method development can be more intricate.
Visualizing the Workflow and Mechanisms
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
General Chiral Separation Workflow
Caption: Simplified model of chiral recognition on a polysaccharide-based CSP.
Conclusion
The enantiomeric separation of this compound can be successfully achieved using chiral HPLC, SFC, and CE. Each technique offers distinct advantages and the optimal choice depends on the specific analytical needs, such as speed, resolution, and sample throughput. Chiral SFC stands out as a modern, efficient, and environmentally friendly option for high-throughput applications. Chiral HPLC remains a robust and versatile tool, while chiral CE provides unparalleled efficiency for challenging separations with limited sample material. This guide provides a solid foundation for the development and validation of robust analytical methods for the enantiomeric purity assessment of this and structurally related chiral piperidine compounds.
References
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
ResearchGate. Comparison of SFC, polar organic, and normal-phase modes. [Link]
-
Phenomenex. Lux Chiral Columns Make it Easy. [Link]
-
National Center for Biotechnology Information. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]
-
National Center for Biotechnology Information. Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. [Link]
-
Preprints.org. Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]
-
ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]
-
ResearchGate. Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]
-
ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
National Center for Biotechnology Information. Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. [Link]
- Google Patents.
-
Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
PubChem. N,N-dimethylmethanesulfonamide. [Link]
-
PubMed. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. [Link]
-
LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Taylor & Francis Online. A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. [Link]
-
MDPI. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. [Link]
-
Phenomenex. Care and Use Notes for Lux SFC. [Link]
-
IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
PubMed. Analysis of sulfonamides by capillary electrophoresis. [Link]
-
MDPI. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. [Link]
-
Technology Networks. Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. [Link]
-
ResearchGate. Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. [Link]
-
YouTube. Chiral Separations: Using SFC to Unlock Purification Potential. [Link]
-
Shimadzu. Analytical Advantages of SFC. [Link]
-
Semantic Scholar. Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. [Link]
-
National Center for Biotechnology Information. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. [Link]
-
ResearchGate. ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]
-
Regis Technologies. Getting Started with Chiral Method Development. [Link]
-
Glasgow Caledonian University Research Online. Pharmaceutical and forensic drug applications of chiral supercritical fluid chromatography. [Link]
-
Phenomenex. The Chiral Notebook. [Link]
-
Obrnuta faza. SPECIAL APPLICATIONS HPLC COLUMNS. [Link]
-
PubMed. Chiral separation of nipecotic acid amides. [Link]
-
Royal Society of Chemistry. Simultaneous separation of 12 different classes of antibiotics under the condition of complete protonation by capillary electrophoresis-coupled contactless conductivity detection. [Link]
-
PubChem. N-(1-piperidin-3-ylethyl)piperidine-1-sulfonamide. [Link]
-
PubMed. Determination of surfactants by capillary electrophoresis. [Link]
-
National Center for Biotechnology Information. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]
-
PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Dynamics of Enantiomeric Separation in HPLC[v1] | Preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 16. Analytical Advantages of SFC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. realab.ua [realab.ua]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide
This guide provides essential safety protocols and operational directives for the handling of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide in a research and development setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from structurally related molecules, namely piperidine and sulfonamides, to establish a robust framework for personal protection and safe laboratory practices.
Anticipated Hazard Profile
This compound incorporates a piperidine ring and a sulfonamide functional group. The safety precautions outlined are therefore derived from the known hazards of these chemical classes.
-
Piperidine Moiety: Piperidine is classified as a flammable liquid that is toxic upon skin contact and inhalation. It is also known to cause severe skin burns and eye damage.[1][2][3][4][5]
-
Sulfonamide Moiety: Sulfonamides are a class of compounds that can cause skin and eye irritation.[6] Some individuals may also exhibit allergic reactions to sulfonamides.[7]
Based on this composite profile, this compound should be handled as a substance that is potentially toxic, corrosive to the skin and eyes, and may cause respiratory irritation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection
-
Rationale: To prevent contact with chemical splashes that could cause serious eye damage.
-
Procedure:
-
Wear tightly sealed, splash-resistant safety goggles that conform to ANSI Z87.1 or equivalent standards.
-
When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a full-face shield must be worn in addition to safety goggles.[4]
-
Skin Protection
-
Rationale: To prevent skin contact, which may lead to irritation, burns, or systemic toxicity.
-
Procedure:
-
Gloves:
-
Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable initial choice, but it is advisable to consult a glove compatibility chart for specific breakthrough times.
-
Double-gloving is recommended, particularly when handling concentrated solutions or the neat compound.[8]
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.
-
-
Laboratory Coat:
-
A flame-resistant lab coat with long sleeves and a fully fastened front is required.
-
Ensure that the lab coat is clean and free of contamination.
-
-
Respiratory Protection
-
Rationale: To prevent the inhalation of aerosols, vapors, or dust that could cause respiratory tract irritation or other toxic effects.
-
Procedure:
-
All handling of this compound that could generate aerosols, vapors, or dust must be conducted in a certified chemical fume hood.
-
If work outside of a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator will also provide eye and face protection.
-
Summary of Recommended Personal Protective Equipment
| Procedure | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles | Chemical-resistant gloves (double-gloved), lab coat | Chemical fume hood |
| Transferring small volumes (<50 mL) | Safety goggles | Chemical-resistant gloves, lab coat | Chemical fume hood |
| Transferring large volumes (>50 mL) | Face shield and safety goggles | Chemical-resistant gloves (double-gloved), lab coat | Chemical fume hood |
| Heating or refluxing | Face shield and safety goggles | Chemical-resistant gloves (double-gloved), lab coat | Chemical fume hood |
Operational and Disposal Plans
Safe Handling Procedures
-
Work Area: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the area is clean and uncluttered.
-
Spill Kit: Maintain a spill kit in the laboratory that is appropriate for handling spills of flammable and corrosive liquids. The kit should include absorbent materials, neutralizing agents (such as sodium bicarbonate for acidic spills), and appropriate PPE.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Spill Response
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert laboratory personnel.
-
Containment: For small spills within a fume hood, contain the spill using an appropriate absorbent material from the spill kit.
-
Neutralization: If the spilled material is acidic or basic, neutralize it with the appropriate agent.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed, labeled waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Waste Disposal
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.[1]
-
Collect all liquid and solid waste in a dedicated, properly labeled, and sealed waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Contaminated PPE: All disposable PPE that has come into contact with the compound, such as gloves and bench paper, must be disposed of as hazardous waste.
-
Sharps: Any sharps, such as needles or razor blades, that are contaminated with the compound must be placed in a designated sharps container for hazardous waste.
Diagrams
PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
References
-
Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
New Jersey Department of Health. (1999, September). HAZARD SUMMARY: PIPERIDINE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
- Sonu, V. K., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 9(46), 26813-26826.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
ResearchGate. (2015, January 19). Sulfonamides in the environment: A review and a case report. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, September 11). Sulfonamide Allergies. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table. Retrieved from [Link]
-
Quora. (2023, April 10). What is the toxic effect of sulphonamide? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. nj.gov [nj.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. fishersci.com [fishersci.com]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
